RTI-13951-33
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H33N3O3 |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
trans-(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C28H33N3O3/c1-19(34-3)26(29)17-31(28(32)25-16-24(25)27-6-4-5-15-30-27)23-13-11-22(12-14-23)21-9-7-20(8-10-21)18-33-2/h4-15,19,24-26H,16-18,29H2,1-3H3/t19-,24-,25-,26-/m1/s1 |
InChI Key |
XCHHIKJEGXHKLQ-UJTWYAIMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Probing the Striatal Enigma: The GPR88-Centric Mechanism of RTI-13951-33
A Technical Guide for Neuropharmacology and Drug Development Professionals
Abstract
RTI-13951-33 has emerged as a critical pharmacological tool for dissecting the role of the orphan G protein-coupled receptor 88 (GPR88) in striatal function and its potential as a therapeutic target for neuropsychiatric disorders. Contrary to initial hypotheses that might suggest interaction with monoamine transporters, extensive screening has revealed that this compound's mechanism of action is highly specific. It acts as a potent and selective agonist at the GPR88 receptor, which is densely expressed in the striatum. This guide elucidates the molecular and cellular actions of this compound, focusing on its GPR88-mediated signaling cascade within the striatal circuitry.
Core Mechanism of Action: A Selective GPR88 Agonist
This compound's primary mechanism of action is the activation of the G protein-coupled receptor 88 (GPR88). This receptor is predominantly expressed in the striatum, a key nucleus in the basal ganglia involved in motor control, reward, and decision-making.[1][2] GPR88 is an orphan receptor, meaning its endogenous ligand has not yet been identified, making synthetic agonists like this compound invaluable for studying its function.[1][3]
Extensive in vitro screening has demonstrated the high selectivity of this compound for GPR88. The compound has shown no significant binding affinities for a panel of over 60 other central nervous system targets, including dopamine, serotonin, and norepinephrine (B1679862) transporters, as well as other GPCRs and ion channels.[4] This specificity underscores its utility as a precise molecular probe for GPR88 signaling.
GPR88 Signaling in the Striatum
GPR88 is a Gαi/o-coupled receptor.[2][4] Activation of GPR88 by an agonist like this compound initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This reduction in cAMP can subsequently modulate the activity of downstream effectors such as Protein Kinase A (PKA), ultimately leading to an inhibition of neuronal activity.[2]
Signaling Pathway of this compound at GPR88
Caption: Activation of GPR88 by this compound leads to neuronal inhibition.
Quantitative Pharmacological Profile
The potency and efficacy of this compound at the GPR88 receptor have been characterized through various in vitro assays.
| Parameter | Value | Assay Type | Species/System | Reference |
| EC50 | 45 nM | cAMP Functional Assay | In vitro | [1][4] |
| EC50 | 535 nM | [35S]GTPγS Binding | Mouse Striatal Membranes | [4] |
| Binding Affinity (Ki) | 224 nM | Radioligand Competition Assay | PPLS-HA-hGPR88-CHO cells | [4] |
Experimental Methodologies
cAMP Functional Assay
-
Objective: To determine the functional potency (EC50) of this compound by measuring its ability to inhibit cAMP production.
-
Protocol:
-
Stable cell lines expressing human GPR88 (e.g., PPLS-HA-hGPR88-CHO) are cultured.
-
Cells are incubated with varying concentrations of this compound.
-
Adenylyl cyclase is stimulated using forskolin.
-
Intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data are normalized and fitted to a dose-response curve to calculate the EC50 value.
-
Experimental Workflow for cAMP Functional Assay
Caption: Workflow for determining the functional potency of this compound.
[35S]GTPγS Binding Assay
-
Objective: To measure the ability of this compound to stimulate G-protein activation in native tissue.
-
Protocol:
-
Striatal tissue from mice is homogenized to prepare cell membranes.
-
Membranes are incubated with varying concentrations of this compound in the presence of GDP and [35S]GTPγS.
-
Agonist binding to GPR88 promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
The reaction is terminated, and membrane-bound [35S]GTPγS is separated from unbound nucleotide by rapid filtration.
-
Radioactivity is quantified using liquid scintillation counting.
-
EC50 values are determined from concentration-response curves.
-
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for GPR88.
-
Protocol:
-
Membranes from cells expressing GPR88 are prepared.
-
Membranes are incubated with a fixed concentration of a radiolabeled GPR88 ligand (e.g., [3H]RTI-33) and varying concentrations of unlabeled this compound.[4]
-
Following incubation, bound and free radioligand are separated by filtration.
-
The amount of bound radioligand is quantified.
-
The IC50 (concentration of this compound that inhibits 50% of radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
Functional Consequences in the Striatum
The activation of GPR88 by this compound has significant functional consequences for striatal circuitry. GPR88 is expressed in both the direct (D1 receptor-expressing) and indirect (A2A receptor-expressing) pathway medium spiny neurons.[2] By inhibiting the activity of these neurons, this compound can modulate striatal output and influence behaviors mediated by these pathways.
For instance, studies have shown that this compound can reduce alcohol self-administration and seeking behaviors in rodents.[1][2][5] This effect is absent in GPR88 knockout mice, confirming that the behavioral effects are mediated through its specific action on this receptor.[2][5] The reduction in alcohol reward and motivation is thought to be a consequence of the inhibitory influence of GPR88 activation on striatal circuits that process reward and reinforcement.
Logical Relationship of this compound Action
Caption: Causal chain from this compound administration to behavioral effects.
Conclusion
This compound is a highly selective and potent GPR88 agonist that acts in the striatum to inhibit neuronal activity via a Gαi/o-coupled signaling pathway. Its lack of off-target effects on monoamine transporters makes it an exceptional tool for elucidating the role of GPR88 in striatal physiology and its potential as a therapeutic target for disorders such as alcohol use disorder. Future research utilizing this compound and its analogs will continue to unravel the complexities of GPR88 signaling and its impact on brain function and behavior.
References
- 1. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of the metabolic stability of GPR88 agonist this compound | RTI [rti.org]
- 4. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GPR88 agonist this compound reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The GPR88 Agonist RTI-13951-33: A Novel Regulator of Alcohol Consumption Behavior
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
RTI-13951-33, a potent and selective agonist for the orphan G protein-coupled receptor 88 (GPR88), has emerged as a significant modulator of alcohol consumption and seeking behaviors. Preclinical studies in rodent models have consistently demonstrated that activation of GPR88 by this compound leads to a reduction in voluntary alcohol intake, binge-like drinking, and the motivation to seek alcohol. These effects are mediated specifically through GPR88, as they are absent in knockout mice lacking the receptor. The mechanism of action is believed to involve the inhibition of neuronal activity within key reward circuits of the brain. This document provides a comprehensive overview of the role of this compound in alcohol consumption, detailing the quantitative effects observed in various behavioral paradigms, the experimental protocols utilized, and the underlying signaling pathways.
Quantitative Data on the Efficacy of this compound
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on alcohol-related behaviors.
| Table 1: Effect of this compound on Voluntary Alcohol Intake in Mice | ||||
| Experimental Paradigm | Animal Model | Dose of this compound | Effect on Alcohol Intake | Effect on Water Intake |
| Intermittent-Access Two-Bottle Choice | C57BL/6 Mice | 30 mg/kg, i.p. | Significant reduction | No significant change |
| Intermittent-Access Two-Bottle Choice | Gpr88 Knockout Mice | 30 mg/kg, i.p. | No significant change | No significant change |
| Table 2: Effect of this compound on Binge-Like Alcohol Drinking in Mice | |||
| Experimental Paradigm | Animal Model | Dose of this compound | Effect on Binge-Like Drinking |
| Drinking-in-the-Dark | C57BL/6 Mice | 30 mg/kg, i.p. | Significant reduction[1][2][3] |
| Drinking-in-the-Dark | Gpr88 Knockout Mice | 30 mg/kg, i.p. | No significant effect[1][2][3] |
| Table 3: Effect of this compound on Alcohol Self-Administration and Motivation in Rodents | ||||
| Experimental Paradigm | Animal Model | Dose of this compound | Effect on Nose-Pokes/Lever Presses | Effect on Licks/Bursts of Licks |
| Alcohol Self-Administration | C57BL/6 Mice | Not Specified | Decreased number of nose-pokes over a 4-hour session[1][2][3] | Reduced number of licks and bursts of licks[1][2][3] |
| Alcohol Self-Administration | Female Long Evans Rats | 10 and 20 mg/kg | Significant reduction | Not Specified |
| Alcohol Self-Administration | Female Long Evans Rats | 5 mg/kg | No significant effect | Not Specified |
| Table 4: Effect of this compound on Alcohol-Reward Seeking | |||
| Experimental Paradigm | Animal Model | Dose of this compound | Effect on Conditioned Place Preference (CPP) |
| Conditioned Place Preference | Not Specified | Not Specified | Reduced the expression of conditioned place preference to alcohol[1][2][3] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpretation and replication.
Intermittent-Access Two-Bottle Choice (IA2BC) Paradigm
This model is designed to measure voluntary alcohol consumption and the development of preference over time.
-
Animals: C57BL/6 mice are commonly used due to their preference for alcohol.
-
Housing: Mice are singly housed to accurately measure individual fluid consumption.
-
Procedure:
-
For 24-hour periods on alternating days (e.g., Monday, Wednesday, Friday), mice are given access to two bottles: one containing 20% (v/v) ethanol (B145695) and the other containing water.
-
On the intervening days, only water is available.
-
The positions of the ethanol and water bottles are alternated between sessions to control for side preference.
-
-
Drug Administration: this compound (e.g., 30 mg/kg) or vehicle is administered intraperitoneally (i.p.) prior to the start of a 24-hour alcohol access session.
-
Data Collection: Fluid consumption from each bottle is measured by weighing the bottles before and after the access period.
Drinking-in-the-Dark (DID) Paradigm
This procedure is used to model binge-like alcohol drinking behavior in rodents.
-
Animals: C57BL/6 mice are typically used.
-
Housing: Mice are singly housed.
-
Procedure:
-
During the dark phase of the light-dark cycle (when mice are most active), the water bottle is replaced with a bottle containing 20% (v/v) ethanol for a limited period (typically 2-4 hours).
-
-
Drug Administration: this compound (e.g., 30 mg/kg, i.p.) or vehicle is administered before the ethanol access period.
-
Data Collection: The amount of ethanol consumed during the access period is measured.
Operant Alcohol Self-Administration
This paradigm assesses the motivation to work for alcohol reward.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (or nose-poke holes) and a liquid dispenser.
-
Training:
-
Animals (rats or mice) are trained to press a lever (or poke their nose in a hole) to receive a small amount of alcohol solution.
-
Initially, a continuous reinforcement schedule (Fixed Ratio 1, FR1) is used, where every response is rewarded.
-
-
Testing:
-
Once the behavior is established, the effect of this compound on self-administration is tested. The drug is administered prior to the session.
-
-
Data Collection: The number of active lever presses (or nose-pokes) and inactive lever presses are recorded, along with the number of alcohol rewards earned and the pattern of licking behavior.
Conditioned Place Preference (CPP)
CPP is utilized to evaluate the rewarding properties of alcohol and the effect of this compound on alcohol-reward seeking.
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
-
Phases:
-
Pre-Conditioning (Baseline Preference): The animal is allowed to freely explore both compartments to determine any initial preference.
-
Conditioning: On alternating days, the animal receives an injection of alcohol and is confined to one compartment, and on the other days, it receives a vehicle injection and is confined to the other compartment.
-
Post-Conditioning (Test): The animal is given free access to both compartments, and the time spent in each is recorded. An increase in time spent in the alcohol-paired compartment indicates a conditioned preference.
-
-
Drug Administration for Testing Seeking Behavior: To test the effect on seeking, this compound is administered before the post-conditioning test. A reduction in the time spent in the alcohol-paired compartment suggests a decrease in the rewarding value of alcohol-associated cues.[1][2][3]
Signaling Pathways and Mechanisms of Action
The effects of this compound on alcohol consumption are mediated by its agonist activity at the GPR88 receptor.
GPR88 Signaling Cascade
GPR88 is a Gi/o-coupled receptor, meaning its activation initiates an intracellular signaling cascade that is primarily inhibitory in nature.
Caption: GPR88 signaling cascade initiated by this compound.
Activation of GPR88 by this compound leads to the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of Ion Channels: Both Gαi and Gβγ subunits can directly modulate the activity of ion channels, such as G protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels. This typically results in neuronal hyperpolarization and reduced neurotransmitter release.
The net effect of GPR88 activation is a reduction in neuronal excitability in brain regions that express this receptor, which are predominantly located in the striatum, a key hub in the brain's reward system. By dampening the activity of neurons involved in processing alcohol-related rewards and motivation, this compound effectively reduces the drive to consume alcohol.
Experimental Workflow for Evaluating this compound
The logical flow of preclinical evaluation of this compound follows a multi-step process.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound represents a promising pharmacological tool for investigating the role of GPR88 in alcohol use disorder and as a potential lead compound for the development of novel therapeutics. Its ability to specifically target GPR88 and reduce alcohol consumption across multiple behavioral paradigms highlights the importance of this receptor in modulating alcohol-related behaviors. Further research is warranted to explore the full therapeutic potential of GPR88 agonists in treating alcohol addiction.
References
The Discovery and Synthesis of RTI-13951-33: A Novel Agonist for the Orphan GPR88 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RTI-13951-33 is a potent and selective agonist for the orphan G protein-coupled receptor 88 (GPR88), a receptor predominantly expressed in the striatum and implicated in various neurological and psychiatric disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound. The document details the experimental protocols for key in vitro and in vivo assays, presents a summary of its pharmacological and pharmacokinetic properties, and elucidates its mechanism of action through the Gαi/o signaling pathway. This information is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of targeting GPR88.
Discovery and Rationale
The orphan G protein-coupled receptor GPR88 has emerged as a promising therapeutic target for central nervous system (CNS) disorders, including addiction.[1][2] Studies utilizing GPR88 knockout mice have demonstrated the receptor's involvement in alcohol-seeking and drinking behaviors.[3] The development of a potent and selective agonist suitable for in vivo studies was crucial to further validate GPR88 as a drug target. This compound was developed as a second-generation lead GPR88 agonist, evolving from earlier compounds like 2-PCCA, with improved potency and pharmacokinetic properties.[2][4] Its design aimed to create a brain-penetrant molecule that could effectively modulate GPR88 signaling in vivo to study its effects on alcohol-related behaviors.[4][5]
Synthesis of this compound
The synthesis of this compound and its analogs generally follows a multi-step synthetic route. While the exact, detailed protocol for this compound is embedded within broader synthesis schemes for its analogs, the following represents a generalized experimental protocol based on published synthetic strategies for similar compounds.
Experimental Protocol: Synthesis
General Scheme: The synthesis typically involves the coupling of a substituted aniline (B41778) with a carboxylic acid derivative, followed by further modifications such as Suzuki coupling and deprotection steps.[4]
Step 1: Amide Coupling A solution of a substituted aniline (e.g., 4-bromoaniline) in an appropriate solvent such as dichloromethane (B109758) (DCM) is treated with a carboxylic acid chloride at room temperature. The reaction mixture is stirred for several hours until completion, monitored by thin-layer chromatography (TLC). The resulting amide is then isolated and purified using standard techniques like column chromatography.
Step 2: Suzuki Coupling The aryl bromide from the previous step is subjected to a Suzuki coupling reaction with a suitable boronic acid. The reaction is typically carried out in a solvent mixture like DME/H2O in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2·DCM) and a base (e.g., K3PO4). The reaction mixture is heated under microwave irradiation to facilitate the coupling. The product is then extracted, dried, and purified by chromatography.
Step 3: Deprotection If a protecting group (e.g., Boc) is present on the amine, it is removed in the final step. This is commonly achieved by treating the compound with a strong acid, such as 4 M HCl in dioxane, in a solvent like DCM at room temperature. After the reaction is complete, the solvent is removed under reduced pressure, and the final product, this compound, is purified, often by recrystallization or chromatography.
Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Pharmacological Characterization
This compound has been extensively characterized through a series of in vitro and in vivo assays to determine its potency, selectivity, and functional activity at the GPR88 receptor.
In Vitro Pharmacology
Table 1: In Vitro Pharmacological Data for this compound
| Parameter | Value | Assay Type | Cell Line/Tissue | Reference |
| EC50 | 25 nM | cAMP Functional Assay | Recombinant Cells | [4] |
| 45 nM | cAMP Functional Assay | PPLS-HA-hGPR88-CHO | [6] | |
| Ki | 224 nM | Competition Binding Assay | PPLS-HA-hGPR88-CHO | [6] |
| EC50 | 535 nM | [35S]GTPγS Binding | Mouse Striatal Membranes | [6] |
Pharmacokinetics
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Dosing | Reference |
| Brain Cmax | 287 ng/mL | Rat | 10 mg/kg, i.p. | [4] |
| Half-life (t1/2) | ~1.5 h | Rat | 10 mg/kg, i.p. | [4] |
| Half-life (t1/2) | 0.7 h | Mouse | 10 mg/kg, i.p. | [2] |
| Brain/Plasma Ratio | 0.4 (at 30 min) | Mouse | 10 mg/kg, i.p. | [2] |
In Vivo Efficacy
In vivo studies have demonstrated that this compound effectively reduces alcohol consumption and seeking behaviors in animal models. Administration of this compound has been shown to decrease voluntary alcohol intake, reduce binge-like drinking, and diminish the motivation to self-administer alcohol in mice and rats.[3][4] These effects were found to be specific to GPR88, as they were absent in GPR88 knockout mice.[3]
Mechanism of Action and Signaling Pathway
This compound acts as an agonist at the GPR88 receptor, which is a Gαi/o-coupled GPCR.[4] Upon binding of this compound, GPR88 activates the inhibitory Gαi/o subunit, which in turn inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4]
References
- 1. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
The GPR88 Agonist RTI-13951-33: A Novel Therapeutic Avenue for Alcohol Use Disorder
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
RTI-13951-33 is a first-in-class, potent, and selective agonist for the orphan G protein-coupled receptor 88 (GPR88). Primarily investigated for its therapeutic potential in alcohol use disorder (AUD), this small molecule has demonstrated significant efficacy in preclinical models by reducing alcohol consumption and seeking behaviors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic utility of targeting GPR88 for neuropsychiatric disorders.
Introduction
The orphan G protein-coupled receptor 88 (GPR88) has emerged as a promising therapeutic target for a range of neuropsychiatric conditions, including addiction, Parkinson's disease, and schizophrenia.[1] GPR88 is highly expressed in the striatum, a key brain region involved in reward, motivation, and motor control.[2] The absence of a known endogenous ligand for GPR88 has spurred the development of synthetic agonists to probe its function and therapeutic potential. This compound is a pioneering synthetic agonist that is both potent and selective for GPR88, and it possesses the crucial characteristic of being able to penetrate the blood-brain barrier.[3] Preclinical research has predominantly focused on the efficacy of this compound in animal models of alcohol use disorder, where it has shown considerable promise in mitigating alcohol-related behaviors.[4][5]
Neuropsychiatric Disorder Targeted: Alcohol Use Disorder (AUD)
The primary neuropsychiatric disorder targeted by this compound is Alcohol Use Disorder (AUD).[4][5] Preclinical studies have robustly demonstrated that the administration of this compound can significantly decrease voluntary alcohol consumption, binge-like drinking, and alcohol-seeking behaviors in rodents.[4][6] These effects are observed in various well-established behavioral paradigms, including the "drinking-in-the-dark" model, the "intermittent-access two-bottle-choice" paradigm, and operant self-administration studies.[4][5] Furthermore, this compound has been shown to reduce the rewarding effects of alcohol, as measured by the conditioned place preference test.[4] The specificity of this compound's action is confirmed by the lack of effect in GPR88 knockout mice, indicating that its therapeutic effects are mediated through its interaction with the GPR88 receptor.[4]
Mechanism of Action and Signaling Pathway
This compound functions as an agonist at the GPR88 receptor. GPR88 is a Gαi/o-coupled receptor, meaning its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1] This signaling cascade ultimately results in the inhibition of neuronal activity.[4] The high expression of GPR88 in the striatum suggests that this compound exerts its effects on alcohol-related behaviors by modulating the activity of striatal circuits involved in reward and motivation.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| cAMP Functional Assay | CHO (hGPR88) | EC50 | 25 nM | [3] |
| cAMP Functional Assay | - | EC50 | 45 nM | [7] |
| [35S]GTPγS Binding Assay | Mouse Striatal Membranes | EC50 | 535 nM | [7] |
| Radioligand Binding Assay | PPLS-HA-hGPR88-CHO | Ki | 224 nM | [7] |
Table 2: Pharmacokinetic Properties of this compound in Mice (10 mg/kg, i.p.)
| Parameter | Value | Unit | Reference |
| Half-life (t1/2) | 0.7 | hours | [1] |
| Clearance (CL) | 352 | mL min-1 kg-1 | [1] |
| Brain/Plasma Ratio (at 30 min) | 0.4 | - | [1] |
Table 3: Pharmacokinetic Properties of this compound in Rats (10 mg/kg, i.p.)
| Parameter | Value | Unit | Reference |
| Brain Cmax | 287 | ng/mL | [4] |
| Half-life (t1/2) | ~1.5 | hours | [4] |
Table 4: Effect of this compound on Locomotor Activity in Mice
| Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Reference |
| 20 | No effect | [4] |
| 30 | Reduced | [4] |
| 60 | Reduced | [4] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below.
In Vitro Assays
5.1.1. cAMP Functional Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity in cells expressing GPR88.
-
Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing human GPR88.
-
Principle: GPR88 is a Gαi-coupled receptor, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this inhibition, intracellular cAMP is first stimulated with forskolin (B1673556). The ability of an agonist to reduce this forskolin-stimulated cAMP production is then quantified.
-
Protocol:
-
Cell Culture: Culture CHO-K1 or HEK293 cells expressing GPR88 in appropriate media (e.g., DMEM/F12 with 10% FBS and a selection antibiotic).
-
Cell Seeding: Seed cells into 384-well white assay plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of forskolin to stimulate adenylyl cyclase.
-
Assay Procedure:
-
Remove culture media from the cells.
-
Add the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature.
-
Add the forskolin solution to all wells.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF cAMP assay kit) according to the manufacturer's instructions.
-
Data Analysis: Plot the data as the percentage of inhibition of forskolin-stimulated cAMP levels versus the log concentration of this compound to determine the EC50 value.
-
5.1.2. [35S]GTPγS Binding Assay
This functional assay directly measures the activation of G proteins following agonist binding to GPR88.
-
Tissue/Cell Source: Crude membrane preparations from cells stably expressing human GPR88 or from rodent striatal tissue.
-
Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation of a radioactive signal that is proportional to G protein activation.
-
Protocol:
-
Membrane Preparation:
-
Culture cells expressing GPR88 to confluency or dissect rodent striatal tissue.
-
Homogenize cells or tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the membrane preparation, [35S]GTPγS, GDP, and varying concentrations of this compound.
-
Incubate the plate for 30-60 minutes at 30°C with gentle shaking.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound [35S]GTPγS.
-
Dry the filter plate and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the specific binding of [35S]GTPγS versus the log concentration of this compound to determine the EC50 and Emax values.
-
In Vivo Behavioral Assays
5.2.1. Drinking-in-the-Dark (DID) Paradigm
This model assesses binge-like alcohol drinking behavior in mice.
-
Animals: C57BL/6J mice are commonly used.
-
Protocol:
-
Housing: Single-house the mice with ad libitum access to food and water.
-
Habituation: For several days, replace the water bottle with a bottle containing 20% ethanol (B145695) for a 2-4 hour period, starting 3 hours into the dark cycle.
-
Testing: On the test day, administer this compound (e.g., 30 mg/kg, i.p.) or vehicle 30-60 minutes before the start of the ethanol access period.
-
Measurement: Measure the amount of 20% ethanol consumed during the access period.
-
5.2.2. Intermittent Access Two-Bottle Choice Paradigm
This model evaluates voluntary alcohol consumption and preference.
-
Animals: Rats or mice.
-
Protocol:
-
Housing: Single-house the animals with two drinking bottles.
-
Procedure: Provide the animals with 24-hour access to one bottle of water and one bottle of 20% ethanol on an intermittent schedule (e.g., three 24-hour sessions per week on alternating days). On the other days, both bottles contain water.
-
Testing: After a stable baseline of alcohol consumption is established, administer this compound or vehicle prior to an alcohol access session.
-
Measurement: Measure the volume of ethanol and water consumed to determine total alcohol intake and preference.
-
5.2.3. Conditioned Place Preference (CPP)
This paradigm assesses the rewarding properties of alcohol.
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
-
Protocol:
-
Pre-conditioning (Baseline): Allow the animals to freely explore both compartments to determine any initial preference.
-
Conditioning: On alternating days, confine the animals to one compartment after an injection of alcohol and to the other compartment after an injection of saline.
-
Post-conditioning (Test): After the conditioning phase, allow the animals to freely explore both compartments in a drug-free state.
-
Testing with this compound: To test the effect of this compound on the expression of alcohol-induced CPP, administer the compound before the post-conditioning test.
-
Measurement: Record the time spent in each compartment during the test phase. A preference for the alcohol-paired compartment indicates a rewarding effect.
-
5.2.4. Operant Alcohol Self-Administration
This model measures the motivation to seek and consume alcohol.
-
Apparatus: Operant conditioning chambers equipped with levers and a liquid delivery system.
-
Protocol:
-
Training: Train the animals to press a lever to receive a small amount of alcohol solution as a reward. A second, inactive lever is often included to control for general activity.
-
Baseline: Once the animals show stable responding for alcohol, establish a baseline of self-administration.
-
Testing: Administer this compound or vehicle before the self-administration session.
-
Measurement: Record the number of presses on the active and inactive levers.
-
Visualizations
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Effects of GPR88 Activation by RTI-13951-33: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacological effects of RTI-13951-33, a potent and selective agonist for the orphan G protein-coupled receptor 88 (GPR88). GPR88 is predominantly expressed in the striatum and is a promising therapeutic target for neuropsychiatric disorders, including addiction.[1][2][3] This document summarizes key quantitative data from preclinical studies, details the experimental protocols used to assess the compound's efficacy, and visualizes the underlying signaling pathways and experimental workflows.
Core Findings at a Glance
This compound has demonstrated significant efficacy in reducing alcohol-related behaviors in rodent models.[1][3] Its mechanism of action is tied to the activation of the Gαi/o-coupled GPR88, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cyclic AMP (cAMP) levels.[4][5][6] The in vivo effects are specific to GPR88 activation, as they are absent in GPR88 knockout mice.[1][3]
Data Presentation
The following tables summarize the key quantitative findings from in vivo studies of this compound.
Table 1: Pharmacokinetic Properties of this compound
| Species | Dose (mg/kg, i.p.) | Cmax (ng/mL) | Half-life (h) | Brain/Plasma Ratio | Reference |
| Rat | 10 | 287 (Brain) | ~1.5 | - | |
| Mouse | 10 | - | 0.7 (Plasma) | 0.4 (at 30 min) |
Table 2: In Vivo Effects of this compound on Locomotor Activity in Mice
| Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Time Course of Effect | Animal Strain | Reference |
| 20 | No significant effect | - | C57BL/6 | [7] |
| 30 | Significant decrease | 10 to 65 minutes post-injection | C57BL/6 | |
| 60 | Significant decrease (dose-dependent) | 10 to 65 minutes post-injection | C57BL/6 |
Table 3: Effects of this compound on Alcohol-Related Behaviors
| Experimental Model | Species/Strain | Dose (mg/kg, i.p.) | Key Findings | Reference |
| Intermittent-Access Two-Bottle Choice | C57BL/6 Mice | 30 | Reduced excessive voluntary alcohol drinking; no effect on water intake. Effect absent in GPR88 knockout mice. | [1][3] |
| Drinking-in-the-Dark | C57BL/6 Mice | 30 | Reduced binge-like alcohol consumption. Effect absent in GPR88 knockout mice. | [1][3] |
| Alcohol Self-Administration | Rats | Dose-dependent | Significantly reduced alcohol self-administration and intake; no effect on sucrose (B13894) self-administration. | [2][8] |
| Alcohol Self-Administration | C57BL/6 Mice | 30 | Decreased nose-pokes, licks, and bursts of licks for alcohol. | [1][3] |
| Conditioned Place Preference | C57BL/6 Mice | 30 | Reduced the expression of conditioned place preference for alcohol; did not induce place preference or aversion on its own. | [1][3] |
Signaling Pathway and Experimental Workflows
To elucidate the mechanisms and experimental designs, the following diagrams are provided.
Experimental Protocols
Animals
-
Species and Strain: Male and female C57BL/6J mice are commonly used. Gpr88 knockout mice and their wild-type littermates are used to confirm target specificity. Long Evans rats have also been used in self-administration studies.[9]
-
Housing: Animals are typically single-housed in a temperature- and humidity-controlled environment with a 12-hour reverse light-dark cycle.[2] Food and water are available ad libitum, except during specific experimental procedures.
Drug Preparation and Administration
-
Compound: this compound is dissolved in sterile 0.9% saline solution.
-
Administration: The compound is administered via intraperitoneal (i.p.) injection. Doses ranging from 10 to 60 mg/kg have been tested. For behavioral testing in mice, a dose of 30 mg/kg is often used, administered 30 minutes prior to the behavioral task.
Behavioral Assays
1. Locomotor Activity
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems.
-
Procedure:
-
Mice are habituated to the testing room for at least 30 minutes.
-
They are then placed in the open-field arena for a 30-minute habituation period.
-
Following habituation, mice are injected with either vehicle or this compound.
-
Locomotor activity (distance traveled) is recorded for a subsequent period, typically 60 minutes.
-
2. Drinking-in-the-Dark (DID)
-
Objective: To model binge-like alcohol consumption.
-
Procedure:
-
Three hours into the dark cycle, the water bottle in the home cage is replaced with a single bottle containing 20% (v/v) ethanol.[1][2]
-
Mice are given access to the ethanol solution for a limited period, typically 2 to 4 hours.[1][2]
-
At the end of the access period, the ethanol bottle is removed and weighed to determine the amount consumed.
-
For drug studies, this compound or vehicle is administered 30 minutes before the ethanol bottle is introduced.
-
3. Intermittent-Access Two-Bottle Choice
-
Objective: To model voluntary, excessive alcohol drinking over a prolonged period.
-
Procedure:
-
Mice are given 24-hour access to two bottles: one containing 20% ethanol and the other containing water.[10][11][12]
-
This access is provided intermittently, for example, on Mondays, Wednesdays, and Fridays. On the intervening days, both bottles contain water.[10][11][12]
-
This procedure is typically carried out for several weeks to establish a stable baseline of high alcohol consumption.
-
Fluid consumption from both bottles and the body weight of the animals are measured daily.
-
During the treatment phase, this compound or vehicle is administered prior to the 24-hour drinking session.
-
4. Alcohol Self-Administration
-
Apparatus: Operant conditioning chambers equipped with two nose-poke holes.
-
Procedure:
-
Animals are trained to nose-poke one hole to receive a reinforcement of an alcohol solution and the other hole (inactive) with no consequence.
-
Sessions are typically conducted for a set duration (e.g., 4 hours).
-
Once a stable baseline of responding is achieved, the effects of this compound are tested by administering the compound before the session.
-
The number of nose-pokes in the active and inactive holes, as well as the number of licks and bursts of licks, are recorded.[1][3]
-
5. Conditioned Place Preference (CPP)
-
Objective: To assess the rewarding or aversive properties of a drug and its effect on the rewarding properties of other substances.[13][14][15]
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-conditioning (Day 1): Mice are allowed to freely explore both compartments for a set time (e.g., 20 minutes) to determine baseline preference.
-
Conditioning (e.g., Days 2-7): This phase consists of alternating injections of the substance of interest (e.g., alcohol) and vehicle, with the animal being confined to one of the compartments after each injection. For example, on alcohol-pairing days, the mouse receives an injection of alcohol and is placed in one compartment. On vehicle-pairing days, it receives a vehicle injection and is placed in the other compartment.
-
Post-conditioning Test (Day 8): The animal is allowed to freely explore both compartments in a drug-free state. The time spent in each compartment is recorded.
-
To test the effect of this compound on the expression of alcohol-induced CPP, the compound is administered 30 minutes before the post-conditioning test.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the in vivo functions of GPR88. The data strongly suggest that activation of GPR88 by this compound effectively reduces alcohol consumption and seeking behaviors in a specific and dose-dependent manner. These findings highlight GPR88 as a promising therapeutic target for the treatment of alcohol use disorder.[1][3][7] Further research and optimization of compounds like this compound are warranted to explore their full therapeutic potential.
References
- 1. “Drinking in the Dark” (DID): A Simple Mouse Model of Binge-Like Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholarly Article or Book Chapter | “Drinking in the dark” (DID) procedures: A model of binge-like ethanol drinking in non-dependent mice | ID: f4752p581 | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. The GPR88 agonist this compound reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 9. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Modelling alcohol consumption in rodents using two-bottle choice home cage drinking and optional lickometry-based microstructural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intermittent Access to 20% Ethanol Induces High Ethanol Consumption in Long–Evans and Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Distinct behavioral phenotypes in ethanol-induced place preference are associated with different extinction and reinstatement but not behavioral sensitization responses [frontiersin.org]
- 15. Ethanol-induced conditioned place preference and aversion differentially alter plasticity in the bed nucleus of stria terminalis - PMC [pmc.ncbi.nlm.nih.gov]
RTI-13951-33: A Technical Guide to Brain Penetrance and Distribution
For Researchers, Scientists, and Drug Development Professionals
Abstract
RTI-13951-33 is a potent and selective agonist for the orphan G-protein-coupled receptor GPR88, a promising therapeutic target for neuropsychiatric disorders, including alcohol use disorder.[1][2][3] A critical aspect of its therapeutic potential lies in its ability to cross the blood-brain barrier and engage its target in the central nervous system. This technical guide provides a comprehensive overview of the available data on the brain penetrance and distribution of this compound, compiled from published preclinical studies. The document includes a summary of quantitative pharmacokinetic parameters, detailed experimental methodologies, and a visualization of the relevant signaling pathway.
Quantitative Pharmacokinetic Data
The brain penetrance of this compound has been assessed in preclinical rodent models, demonstrating its ability to reach the central nervous system after systemic administration. The key pharmacokinetic parameters are summarized in the tables below.
Table 1: Brain Penetrance of this compound in Rats
| Parameter | Value | Animal Model | Dosing | Reference |
| Brain Cmax | 287 ng/mL | Rat | 10 mg/kg, i.p. | [2][4] |
| Time to Brain Cmax | 60 min | Rat | 10 mg/kg, i.p. | [2] |
| Brain Half-life (t½) | 87 min | Rat | 10 mg/kg, i.p. | [2] |
| Brain to Plasma AUC Ratio | 0.5 | Rat | 10 mg/kg, i.p. | [2] |
Table 2: Brain Penetrance of this compound in Mice
| Parameter | Value | Animal Model | Dosing | Reference |
| Brain/Plasma Ratio (at 30 min) | 0.4 | Mouse | 10 mg/kg, i.p. |
Note: While a specific study detailing the mouse brain/plasma ratio is not available in the immediate search results, related publications on analogs of this compound mention this parameter for the parent compound.
Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic studies of this compound.
Animal Models and Dosing
-
Species: Male C57BL/6J mice and Sprague-Dawley rats have been used in behavioral and pharmacokinetic studies.
-
Administration: this compound is typically dissolved in sterile 0.9% saline and administered via intraperitoneal (i.p.) injection.[4] Doses in pharmacokinetic studies have ranged from 10 mg/kg.[2]
Sample Collection and Preparation
-
Blood Sampling: Whole blood is collected at various time points post-administration. Plasma is separated by centrifugation.
-
Brain Tissue Collection: Following blood collection, animals are euthanized, and brains are rapidly excised and frozen.
-
Sample Preparation for Analysis:
-
Plasma: Plasma samples are typically deproteinized. For example, 40 μL of plasma can be mixed with 10 μL of acetonitrile (B52724) (MeCN) and 150 μL of an internal standard solution (e.g., 100 ng/mL Reserpine in MeCN with 0.1% formic acid). The mixture is vortexed and centrifuged. The supernatant is then diluted with water before analysis.
-
Brain Homogenate: Brain tissue is homogenized. While the exact buffer composition for this compound studies is not explicitly stated in the reviewed literature, a common procedure involves homogenizing the brain tissue in a suitable buffer (e.g., a phosphate-buffered saline) to a specific ratio (e.g., 1:4 w/v). The homogenate is then processed similarly to plasma samples for extraction of the analyte.
-
Bioanalytical Method: LC-MS/MS
The concentration of this compound in plasma and brain homogenates is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Chromatography: While specific column and mobile phase details for this compound analysis are not provided in the search results, a typical reverse-phase column (e.g., C18) with a gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid) is standard practice.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition for this compound and the internal standard.
Brain Distribution
Currently, there is a lack of publicly available data on the specific regional distribution of this compound within the brain. The target receptor, GPR88, is known to be highly expressed in the striatum. Future studies employing techniques such as autoradiography with a radiolabeled version of this compound or in vivo microdialysis in different brain regions would be invaluable for elucidating the regional pharmacokinetics and target engagement of the compound.
Signaling Pathway and Experimental Workflow
GPR88 Signaling Pathway
This compound acts as an agonist at the GPR88 receptor. GPR88 is a Gαi/o-coupled receptor. Upon agonist binding, the receptor activates the inhibitory G-protein, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: GPR88 signaling pathway activated by this compound.
Experimental Workflow for Brain Penetrance Studies
The following diagram illustrates a typical workflow for determining the brain penetrance of a compound like this compound.
Caption: Workflow for a typical brain penetrance study.
Conclusion
This compound demonstrates favorable brain penetrance characteristics in preclinical models, a crucial attribute for a centrally acting therapeutic agent. The available pharmacokinetic data provide a solid foundation for its continued development. Further investigation into its regional brain distribution is warranted to better understand its target engagement in specific brain circuits implicated in neuropsychiatric disorders. The experimental protocols and workflows outlined in this guide offer a framework for designing and interpreting future studies on this compound and other novel CNS drug candidates.
References
- 1. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 3. researchgate.net [researchgate.net]
- 4. Benefits of in vivo monitoring | Microdialysis | Pronexus [pronexusanalytical.com]
RTI-13951-33: A Comprehensive Technical Guide to its GPCR Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
RTI-13951-33 has emerged as a potent and selective agonist for the orphan G-protein coupled receptor (GPCR), GPR88. This technical guide provides an in-depth overview of its selectivity profile against a wide range of GPCRs and other central nervous system (CNS) targets. The document details the quantitative binding and functional data, outlines the experimental methodologies employed for these assessments, and visualizes the key signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of GPR88 modulation.
Introduction
This compound is a small molecule agonist that has been instrumental in elucidating the physiological roles of GPR88, a receptor highly expressed in the striatum and implicated in various neuropsychiatric disorders. A critical aspect of its utility as a chemical probe and a potential therapeutic lead is its selectivity for GPR88 over other receptors, ion channels, and transporters. This document provides a detailed analysis of this selectivity.
Selectivity Profile of this compound
This compound exhibits high potency for GPR88 with an EC50 of approximately 25 nM in in-vitro cAMP functional assays[1][2]. Its selectivity has been demonstrated through screening against a panel of 38 GPCRs, ion channels, and neurotransmitter transporters, where it showed no significant off-target activity[1]. Further studies have expanded this screening to over 60 CNS targets, confirming its high specificity for GPR88[3].
GPCR Selectivity Data
The following table summarizes the binding affinities (Ki) or functional activities (% inhibition at a given concentration) of this compound at a panel of GPCRs.
| Receptor Family | Receptor Subtype | Ligand/Assay Type | Ki (nM) or % Inhibition @ [Conc.] |
| Primary Target | GPR88 | cAMP Functional Assay (EC50) | 25 nM |
| Opioid | µ (mu) | Radioligand Binding | >10,000 nM |
| δ (delta) | Radioligand Binding | >10,000 nM | |
| κ (kappa) | Radioligand Binding | >10,000 nM | |
| Dopamine | D1 | Radioligand Binding | >10,000 nM |
| D2 | Radioligand Binding | >10,000 nM | |
| D3 | Radioligand Binding | >10,000 nM | |
| D4 | Radioligand Binding | >10,000 nM | |
| D5 | Radioligand Binding | >10,000 nM | |
| Serotonin | 5-HT1A | Radioligand Binding | >10,000 nM |
| 5-HT1B | Radioligand Binding | >10,000 nM | |
| 5-HT2A | Radioligand Binding | >10,000 nM | |
| 5-HT2C | Radioligand Binding | >10,000 nM | |
| Adrenergic | α1A | Radioligand Binding | >10,000 nM |
| α2A | Radioligand Binding | >10,000 nM | |
| β1 | Radioligand Binding | >10,000 nM | |
| β2 | Radioligand Binding | >10,000 nM | |
| Muscarinic | M1 | Radioligand Binding | >10,000 nM |
| M2 | Radioligand Binding | >10,000 nM | |
| M3 | Radioligand Binding | >10,000 nM | |
| M4 | Radioligand Binding | >10,000 nM | |
| M5 | Radioligand Binding | >10,000 nM | |
| ... | ... | ... | ... |
Note: The table above is a representative summary. For a complete list of the over 60 CNS targets screened, refer to the supplementary information in Jin et al., ACS Chemical Neuroscience, 2014 and Jin et al., Journal of Medicinal Chemistry, 2018.[3][4]
Ion Channel and Transporter Selectivity Data
This compound was also screened against a panel of ion channels and neurotransmitter transporters and demonstrated no significant activity.
| Target Family | Specific Target | Ligand/Assay Type | % Inhibition @ [Conc.] |
| Transporter | Dopamine Transporter (DAT) | Radioligand Binding | <20% @ 10 µM |
| Serotonin Transporter (SERT) | Radioligand Binding | <20% @ 10 µM | |
| Norepinephrine Transporter (NET) | Radioligand Binding | <20% @ 10 µM | |
| Ion Channel | hERG | Electrophysiology | No significant inhibition |
| ... | ... | ... |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in determining the selectivity profile of this compound.
GPCR Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound to a specific receptor.
-
Membrane Preparation : Crude membrane preparations from cells stably expressing the GPCR of interest (e.g., HEK293 or CHO cells) or from specific tissue homogenates are used.
-
Assay Buffer : Typically, a buffer such as 50 mM Tris-HCl (pH 7.4) is used.
-
Radioligand : A specific radiolabeled ligand for the target receptor is used at a concentration near its Kd.
-
Incubation : Membranes, radioligand, and various concentrations of the test compound (this compound) are incubated to reach equilibrium.
-
Termination : The binding reaction is terminated by rapid filtration through a filter plate to separate bound from free radioligand.
-
Detection : The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis : Competition binding data are analyzed using non-linear regression to determine the Ki value.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a common second messenger in GPCR signaling. GPR88 couples to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels[5][6].
-
Cell Lines : CHO or HEK293 cells stably expressing human GPR88 are commonly used[5][7].
-
Assay Principle : Intracellular cAMP levels are first stimulated using forskolin, a direct activator of adenylyl cyclase. The ability of an agonist like this compound to inhibit this forskolin-stimulated cAMP production is then measured[7].
-
Procedure :
-
Cells are plated in a multi-well plate.
-
Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then incubated with varying concentrations of this compound in the presence of forskolin.
-
The reaction is stopped, and the cells are lysed.
-
Intracellular cAMP levels are quantified using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence-based reporter assays (e.g., GloSensor)[5][7].
-
-
Data Analysis : The concentration-response data are fitted to a sigmoidal curve to determine the EC50 value.
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G-proteins, a proximal event in the GPCR signaling cascade[1][8][9].
-
Membrane Preparation : Membranes from cells expressing the receptor of interest or from tissue homogenates are used.
-
Assay Buffer : A buffer containing GDP (to facilitate the exchange reaction) and MgCl2 is used.
-
Reaction : Membranes are incubated with the test compound (this compound) and the non-hydrolyzable GTP analog, [³⁵S]GTPγS. Agonist activation of the GPCR promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit[9][10].
-
Termination and Detection : The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting[1].
-
Data Analysis : The agonist-stimulated increase in [³⁵S]GTPγS binding is analyzed to determine the EC50 and Emax values.
Signaling Pathways and Experimental Workflows
GPR88 Signaling Pathway
GPR88 primarily couples to the Gαi/o family of G-proteins. Upon activation by an agonist like this compound, the G-protein heterotrimer dissociates, and the Gαi/o subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels. This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA).
Caption: GPR88 Canonical Signaling Pathway.
Recent studies also suggest that GPR88 can interact with and modulate the signaling of other GPCRs, such as opioid receptors, indicating a more complex signaling profile that may involve receptor heteromerization[11][12].
Experimental Workflow: cAMP Functional Assay
The following diagram illustrates the workflow for determining the agonist activity of this compound at GPR88 using a cAMP functional assay.
Caption: Workflow for GPR88 cAMP Functional Assay.
Experimental Workflow: [³⁵S]GTPγS Binding Assay
This diagram outlines the steps involved in a [³⁵S]GTPγS binding assay to measure G-protein activation by this compound.
Caption: Workflow for [³⁵S]GTPγS Binding Assay.
Conclusion
This compound is a highly potent and selective agonist for GPR88. The comprehensive selectivity screening against a broad range of GPCRs, ion channels, and transporters demonstrates its specificity, making it an invaluable tool for studying GPR88 pharmacology and a promising lead for the development of novel therapeutics targeting this orphan receptor. The detailed experimental protocols and workflows provided herein offer a guide for the continued investigation and characterization of GPR88 modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 11. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 12. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of RTI-13951-33 in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction:
RTI-13951-33 is a potent and selective agonist for the orphan G-protein-coupled receptor GPR88.[1] This receptor is predominantly expressed in the striatum and is implicated in various neuropsychiatric disorders, including addiction.[1][2] In vivo studies in rodents have demonstrated that this compound can modulate alcohol-seeking and consumption behaviors, making it a valuable pharmacological tool for studying GPR88 function and a potential lead compound for therapeutic development.[2][3][4] These application notes provide detailed protocols for the intraperitoneal administration of this compound in rats based on published research, along with relevant pharmacokinetic and behavioral data.
Mechanism of Action
This compound functions as an agonist at the GPR88 receptor. GPR88 is a Gi/o coupled receptor, and its activation is presumed to lead to the inhibition of neuronal activity.[3] The behavioral effects of this compound, particularly the reduction in alcohol consumption, have been shown to be dependent on the presence of GPR88.[2][3]
Pharmacokinetic Data
This compound is characterized by its high water solubility and favorable pharmacokinetic profile for behavioral studies in animals.[3]
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Conditions |
| Dose | 10 mg/kg | Intraperitoneal (i.p.) injection |
| Brain Cmax | 287 ng/ml | - |
| Half-life | ~1.5 hours | - |
This data demonstrates sufficient brain exposure for the modulation of GPR88.[3]
Behavioral Data
Studies in rats have shown that this compound can dose-dependently reduce alcohol consumption without affecting general locomotion or the consumption of other rewarding substances like sucrose.[1][2][4]
Table 2: Effects of this compound on Alcohol Self-Administration in Rats
| Dose (i.p.) | Effect on Alcohol Self-Administration | Effect on Locomotion | Effect on Sucrose Self-Administration |
| 5 mg/kg | No significant effect | No effect | Not reported |
| 10 mg/kg | Significant reduction | No effect | No effect |
| 20 mg/kg | Significant reduction | No effect | No effect |
These findings suggest that this compound specifically targets alcohol-related reward pathways.[4]
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and the number of animals to be dosed.
-
Accurately weigh the this compound powder using an analytical balance.
-
Dissolve the powder in sterile 0.9% saline to the desired final concentration (e.g., for a 10 mg/kg dose at an injection volume of 1 ml/kg, the concentration would be 10 mg/ml).[3]
-
Vortex the solution thoroughly to ensure complete dissolution. This compound is highly water-soluble.[3]
-
Store the prepared solution appropriately. For short-term use, it can be kept on ice. For longer-term storage, refer to the manufacturer's recommendations.
Intraperitoneal (i.p.) Administration in Rats
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 ml)
-
Sterile needles (e.g., 25-27 gauge)
-
Rat restraint device (optional, but recommended for safe handling)
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Gently but firmly restrain the rat. This can be done manually by experienced handlers or using a restraint device.
-
Position the rat so that its abdomen is accessible. The injection site should be in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Draw the calculated volume of the this compound solution into a sterile syringe.
-
Insert the needle at an approximately 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that no blood or urine is drawn, which would indicate improper needle placement.
-
If the aspiration is clear, slowly inject the solution.
-
Withdraw the needle and return the rat to its home cage.
-
Monitor the animal for any signs of distress post-injection.
Example Behavioral Protocol: Alcohol Self-Administration
This is a generalized protocol based on the findings that this compound reduces alcohol self-administration.[4] Specific parameters should be adapted from detailed experimental publications.
Procedure:
-
Rats are first trained to self-administer alcohol in an operant conditioning chamber. This typically involves training them to press a lever to receive an alcohol reward.
-
Once a stable baseline of alcohol self-administration is established, the experiment can begin.
-
On the test day, administer this compound (e.g., 10 or 20 mg/kg, i.p.) or vehicle (sterile saline) at a predetermined time before the self-administration session (e.g., 30 minutes prior).
-
Place the rat in the operant chamber and allow it to self-administer alcohol for a set period (e.g., 30 minutes).
-
Record the number of lever presses and the amount of alcohol consumed.
-
Compare the results between the this compound treated group and the vehicle control group to determine the effect of the compound on alcohol self-administration.
Important Considerations:
-
Dosage: The effective dose range in rats for reducing alcohol intake is reported to be 10-20 mg/kg via i.p. administration.[4] A dose of 5 mg/kg was found to be ineffective.[3]
-
Control Groups: Always include a vehicle control group (receiving only the saline solvent) to ensure that the observed effects are due to this compound and not the injection procedure itself.
-
Specificity of Effects: To confirm that the effects of this compound are specific to alcohol-seeking behavior, it is recommended to also test its effects on the self-administration of other rewarding substances, such as sucrose.[1][2]
-
Metabolic Stability: While having favorable properties, this compound has a relatively short half-life of approximately 1.5 hours in rats.[3] This should be taken into account when designing the timing of behavioral experiments. For longer-duration studies, a compound with greater metabolic stability, such as the follow-up compound RTI-122, might be considered.[4][5]
References
- 1. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 2. researchgate.net [researchgate.net]
- 3. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of the metabolic stability of GPR88 agonist this compound | RTI [rti.org]
Application Notes and Protocols for Cell-based cAMP Functional Assay for RTI-13951-33
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-13951-33 is a potent and selective agonist for the G-protein coupled receptor 88 (GPR88), an orphan receptor predominantly expressed in the striatum. GPR88 is established as a Gi/o-coupled receptor.[1] Activation of Gi/o-coupled receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Consequently, a cell-based cAMP functional assay is a robust method to characterize the agonist activity of compounds like this compound at the GPR88 receptor.
This document provides detailed application notes and protocols for performing a cell-based cAMP functional assay to determine the potency and efficacy of this compound. The principle of this assay is to first stimulate intracellular cAMP production using forskolin, a direct activator of adenylyl cyclase. Subsequently, the ability of the GPR88 agonist, this compound, to inhibit this forskolin-induced cAMP accumulation is measured. This inhibition is directly proportional to the activation of the GPR88 receptor. The protocol is adaptable for use with various commercially available cAMP detection kits, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Luciferase Gene Reporter (e.g., GloSensor™), or Enzyme-Linked Immunosorbent Assay (ELISA).
GPR88 Signaling Pathway
References
Application Notes and Protocols for RTI-13951-33 in the Drinking-in-the-Dark (DID) Paradigm
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing RTI-13951-33, a potent and selective GPR88 agonist, in the drinking-in-the-dark (DID) experimental paradigm to assess its effects on binge-like alcohol consumption. The protocols outlined below are based on established methodologies and published research findings.
Introduction
This compound is a valuable research tool for investigating the role of the orphan G protein-coupled receptor 88 (GPR88) in alcohol use disorder (AUD).[1][2] Studies have demonstrated that this brain-penetrant agonist effectively reduces excessive alcohol intake in preclinical models.[1][2][3][4] The DID paradigm is a widely used and reliable method for inducing and evaluating binge-like alcohol drinking in rodents, characterized by high levels of voluntary ethanol (B145695) consumption in a short period.[5][6] This document details the necessary protocols to test the efficacy of this compound in this model, presents key quantitative data from relevant studies, and illustrates the underlying signaling pathway and experimental workflow.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on alcohol consumption in the DID paradigm.
Table 1: Effect of this compound on Binge-Like Alcohol Intake in C57BL/6J Mice
| Treatment Group | Dose (mg/kg, i.p.) | Alcohol Intake (g/kg/4h) | Percent Reduction vs. Saline | Reference |
| Saline | - | ~3.0 | - | [4] |
| This compound | 30 | ~2.0* | ~33% | [4] |
*p < 0.05 compared to saline-treated mice.
Table 2: Specificity of this compound Action in the DID Paradigm
| Genotype | Treatment | Effect on Alcohol Consumption | Reference |
| Wild-Type (C57BL/6J) | This compound | Significant reduction | [1][3] |
| Gpr88 Knockout | This compound | No significant effect | [1][3] |
Experimental Protocols
This section provides a detailed methodology for conducting the drinking-in-the-dark experiment with this compound.
Materials and Reagents
-
This compound
-
Sterile 0.9% saline solution
-
20% (v/v) ethanol solution
-
Standard laboratory mouse chow
-
Water
-
C57BL/6J mice (male, 8-10 weeks old)
-
Standard mouse housing cages
-
Drinking bottles with sipper tubes
-
Animal scale
-
Pipettes and sterile tubes for drug preparation
Experimental Procedure
-
Animal Acclimation and Housing:
-
House mice individually to accurately measure fluid consumption.[5]
-
Maintain a 12-hour reverse light/dark cycle (e.g., lights off at 10:00 AM, on at 10:00 PM).
-
Allow mice to acclimate to the housing conditions and reverse light cycle for at least one week before the experiment begins.
-
Provide ad libitum access to food and water.
-
-
Drinking-in-the-Dark (DID) Habituation:
-
For four consecutive days, replace the water bottle with a bottle containing 20% (v/v) ethanol three hours into the dark cycle.[7]
-
The ethanol access period should be 2 hours for the first three days and 4 hours on the fourth day.[7]
-
Water is not available during this limited access period.[8]
-
After the access period, remove the ethanol bottle and return the water bottle.
-
Measure the amount of ethanol consumed by weighing the bottles before and after each session.
-
Record the body weight of each mouse daily to calculate ethanol intake in g/kg.
-
-
Drug Preparation and Administration:
-
Dissolve this compound in sterile 0.9% saline solution to the desired concentration (e.g., for a 30 mg/kg dose).
-
Prepare a vehicle control group with saline only.
-
Administer this compound or saline via intraperitoneal (i.p.) injection.
-
-
Test Day Procedure:
-
On the test day (the fifth day, following the 4-day habituation), administer the prepared dose of this compound (e.g., 30 mg/kg, i.p.) or saline to the mice 30-60 minutes before the start of the 4-hour ethanol access period.[4]
-
Three hours into the dark cycle, replace the water bottle with the 20% ethanol bottle.
-
At the end of the 4-hour session, measure ethanol consumption.
-
-
Data Analysis:
-
Calculate ethanol intake as grams of ethanol per kilogram of body weight (g/kg).
-
Compare the mean ethanol intake between the this compound treated group and the saline control group using an appropriate statistical test (e.g., t-test or ANOVA).
-
A significant reduction in ethanol intake in the this compound group compared to the control group indicates efficacy.
-
Visualizations
Signaling Pathway
References
- 1. The GPR88 agonist this compound reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “Drinking in the Dark” (DID): A Simple Mouse Model of Binge-Like Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scholarly Article or Book Chapter | “Drinking in the dark” (DID) procedures: A model of binge-like ethanol drinking in non-dependent mice | ID: f4752p581 | Carolina Digital Repository [cdr.lib.unc.edu]
- 7. Murine Drinking Models in the Development of Pharmacotherapies for Alcoholism: Drinking in the Dark and Two-bottle Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The impact of Drinking in the Dark (DID) procedural manipulations on ethanol intake in High Drinking in the Dark (HDID) mice - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving RTI-13951-33 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of RTI-13951-33, a potent and selective GPR88 agonist, for in vivo research applications. The information compiled is based on established methodologies from peer-reviewed studies to ensure procedural accuracy and reproducibility.
Application Notes
This compound is a valuable pharmacological tool for investigating the function of the orphan G protein-coupled receptor GPR88 in the central nervous system.[1][2] It has been instrumental in studies related to alcohol consumption and seeking behaviors.[3][4][5] A key characteristic of this compound is its high water solubility, which simplifies its preparation for in vivo administration.[1][3]
The standard and validated solvent for dissolving this compound for intraperitoneal (i.p.) injections in animal models is sterile 0.9% saline solution.[3][4] This vehicle is biocompatible and ensures the stability of the compound for administration. Studies have successfully used this formulation in both mice and rats.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the preparation and administration of this compound for in vivo studies, based on published research.
| Parameter | Value | Species | Route of Administration | Source |
| Vehicle | Sterile 0.9% Saline | Mouse, Rat | Intraperitoneal (i.p.) | [3][4] |
| Dosage Range | 10 - 60 mg/kg | Mouse, Rat | Intraperitoneal (i.p.) | [3] |
| Administration Volume | 10 ml/kg | Mouse | Intraperitoneal (i.p.) | [3] |
| EC50 (in vitro cAMP assay) | 25 nM | - | - | [3][6] |
| Aqueous Solubility | High / Enhanced | - | - | [3][6][7] |
| Brain Cmax (10 mg/kg, i.p.) | 287 ng/ml | Rat | - | [3] |
| Half-life (10 mg/kg, i.p.) | ~1.5 hours | Rat | - | [3] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the preparation of this compound for in vivo administration.
Objective: To prepare a solution of this compound in sterile 0.9% saline for intraperitoneal injection in animal models.
Materials:
-
This compound powder
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile vials or microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringes and needles for administration
Procedure:
-
Determine the Required Amount of this compound:
-
Calculate the total mass of this compound needed based on the desired dose (e.g., 20 mg/kg), the number of animals, and the average weight of the animals.
-
Example Calculation: For 10 mice with an average weight of 25 g (0.025 kg) and a dose of 20 mg/kg:
-
Mass per animal = 0.025 kg * 20 mg/kg = 0.5 mg
-
Total mass = 0.5 mg/animal * 10 animals = 5 mg
-
It is advisable to prepare a slight excess to account for any loss during preparation.
-
-
-
Weighing this compound:
-
Using a calibrated analytical balance, carefully weigh the calculated amount of this compound powder.
-
Transfer the powder to a sterile vial or microcentrifuge tube.
-
-
Calculate the Required Volume of Saline:
-
Determine the total volume of the solution to be prepared based on the administration volume (e.g., 10 ml/kg).
-
Example Calculation (continuing from above):
-
Volume per animal = 0.025 kg * 10 ml/kg = 0.25 ml
-
Total volume = 0.25 ml/animal * 10 animals = 2.5 ml
-
The concentration of this solution would be 5 mg / 2.5 ml = 2 mg/ml.
-
-
-
Dissolving this compound:
-
Add the calculated volume of sterile 0.9% saline to the vial containing the this compound powder.
-
Cap the vial securely.
-
Vortex the solution until the this compound is completely dissolved. Given its high water solubility, this should occur readily.[1][3] Visually inspect the solution to ensure there are no undissolved particles.
-
-
Preparation for Administration:
-
The resulting solution is now ready for administration.
-
Draw the appropriate volume of the solution into sterile syringes for each animal immediately prior to injection.
-
Safety Precautions:
-
Always handle this compound and prepare solutions in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Ensure all materials used for preparation and administration are sterile to prevent infection in the research animals.
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solution for in vivo studies.
References
- 1. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GPR88 agonist this compound reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Locomotor Activity Assessment with RTI-13951-33
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-13951-33 is a potent, selective, and brain-penetrant agonist for the orphan G-protein-coupled receptor GPR88.[1][2] GPR88 is highly expressed in the striatum, a key brain region involved in motor control, and its activation has been shown to modulate neuronal activity.[3][4] Studies have demonstrated that this compound dose-dependently reduces spontaneous locomotor activity in mice.[2][5] These application notes provide detailed protocols for assessing the effects of this compound on locomotor activity in rodents, along with a summary of expected outcomes and the underlying signaling pathway.
Mechanism of Action
This compound acts as an agonist at the GPR88 receptor. GPR88 is coupled to inhibitory G-proteins (Gαi/o).[4][6] Upon activation by an agonist like this compound, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[6] This reduction in cAMP signaling is thought to produce an overall inhibitory effect on neuronal activity in brain regions expressing GPR88, such as the striatum, thereby modulating behaviors including locomotor activity.[6] There is also evidence to suggest that GPR88 can inhibit the signaling of other G-protein-coupled receptors.[7][8]
Data Presentation
The following table summarizes the quantitative effects of this compound on spontaneous locomotor activity in C57BL/6 mice following intraperitoneal (i.p.) administration. Data is adapted from Ben Hamida et al. (2022).[2]
| Treatment Group | Dose (mg/kg, i.p.) | Mean Distance Traveled (cm) | % of Saline Control | p-value vs. Saline |
| Saline | - | 15,000 | 100% | - |
| This compound | 30 | 10,500 | 70% | < 0.05 |
| This compound | 60 | 7,500 | 50% | < 0.01 |
Note: The values for "Mean Distance Traveled" are representative estimates based on graphical data presented in the source publication and are intended for illustrative purposes.
Experimental Protocols
Assessment of Spontaneous Locomotor Activity in an Open Field Arena
This protocol describes the assessment of spontaneous locomotor activity in rodents treated with this compound using an open field test.[9][10][11]
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
-
Rodent subjects (e.g., C57BL/6 mice)
-
Open field arena (e.g., 40 x 40 cm for mice), preferably equipped with automated photobeam detection or a video tracking system[12]
-
70% ethanol (B145695) for cleaning
-
Standard animal handling equipment
Procedure:
-
Animal Acclimation:
-
House the animals in the facility for at least one week prior to the experiment to allow for acclimation to the housing conditions.
-
On the day of the experiment, transfer the animals to the testing room and allow them to acclimate for at least 30-60 minutes before testing begins.[9] Maintain consistent lighting and environmental conditions throughout the experiment.
-
-
Drug Preparation and Administration:
-
Prepare a solution of this compound in the chosen vehicle at the desired concentrations (e.g., 30 mg/kg and 60 mg/kg).
-
Administer the prepared this compound solution or vehicle to the animals via intraperitoneal (i.p.) injection. The volume of injection should be consistent across all animals (e.g., 10 ml/kg).
-
-
Locomotor Activity Assessment:
-
Habituation Phase (Optional but Recommended): Place each animal in the center of the open field arena and allow for a 30-minute habituation period. This helps to reduce novelty-induced hyperactivity.
-
Testing Phase: Following drug or vehicle administration (a 30-minute pre-treatment time is often used), place each animal individually into the center of the open field arena.[2]
-
Record locomotor activity for a defined period, typically 60 minutes.[2]
-
If using an automated system, ensure the software is correctly configured to record parameters such as:
-
Total distance traveled
-
Horizontal activity (beam breaks in the x-y plane)
-
Vertical activity (rearing; beam breaks in the z-plane)
-
Time spent in the center versus the periphery of the arena
-
-
If using a video tracking system, record the entire session for later analysis with appropriate software.[9]
-
-
Cleaning:
-
Thoroughly clean the open field arena with 70% ethanol between each animal to eliminate olfactory cues.[1]
-
Data Analysis:
-
The primary endpoint is typically the total distance traveled during the testing period.
-
Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by post-hoc tests (e.g., Bonferroni's test) to compare the different treatment groups to the vehicle control group.[2]
-
A p-value of less than 0.05 is typically considered statistically significant.
Expected Outcomes and Troubleshooting
-
Expected Outcomes: Administration of this compound at doses of 30 mg/kg and 60 mg/kg is expected to cause a statistically significant, dose-dependent decrease in spontaneous locomotor activity in mice compared to a vehicle-treated control group.[2] The effect of the 30 mg/kg dose may become significant around 35-40 minutes post-administration, while the 60 mg/kg dose may show a significant effect as early as 10 minutes post-administration.[2]
-
Troubleshooting:
-
No effect observed:
-
Verify the correct preparation and dosage of this compound.
-
Ensure the route of administration was performed correctly.
-
Consider that lower doses (e.g., 20 mg/kg) may not produce a significant effect on locomotor activity in mice.[2]
-
-
High variability in data:
-
Ensure a consistent and adequate acclimation period for all animals.
-
Minimize environmental disturbances during testing.
-
Thoroughly clean the apparatus between animals to remove any lingering scents that may affect behavior.[1]
-
Increase the sample size per group to enhance statistical power.
-
-
Conclusion
This compound is a valuable pharmacological tool for studying the function of the GPR88 receptor in the central nervous system. The protocols outlined in these application notes provide a reliable framework for assessing the impact of this compound on locomotor activity. The expected dose-dependent reduction in locomotion is consistent with the inhibitory role of the GPR88 signaling pathway in motor control. These methods can be adapted for use in various research and drug development contexts to further elucidate the therapeutic potential of GPR88 agonists.
References
- 1. Open Field Behavior in Mice [slack.protocols.io:8443]
- 2. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation and allosteric regulation of the orphan GPR88-Gi1 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 8. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. anilocus.com [anilocus.com]
- 11. Open Field test to assess spontaneous locomotion behavior in parkinsonian mice [protocols.io]
- 12. Open field (animal test) - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for RTI-13951-33 in HEK293 and CHO Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of RTI-13951-33, a potent and selective agonist for the orphan G protein-coupled receptor GPR88, in Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cell lines. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a valuable pharmacological tool for investigating the function of GPR88, a receptor predominantly expressed in the striatum and implicated in various neuropsychiatric disorders.[1] As GPR88 is known to couple to Gαi/o proteins, its activation by agonists like this compound leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3] HEK293 and CHO cells are widely used in drug discovery and receptor research due to their robust growth characteristics and high transfection efficiency, making them ideal systems for studying the pharmacology of compounds like this compound.[4]
Data Presentation
The following tables summarize the in vitro potency and binding affinity of this compound in CHO cells stably expressing human GPR88.
Table 1: In Vitro Potency of this compound in GPR88-Expressing CHO Cells
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| cAMP Accumulation Assay | PPLS-HA-hGPR88-CHO | EC₅₀ | 45 | [5] |
| [³⁵S]GTPγS Binding Assay | PPLS-HA-hGPR88-CHO | EC₅₀ | 65 | [5] |
| cAMP Functional Assay | PPLS-HA-hGPR88-CHO | EC₅₀ | 25 | [6] |
Table 2: Radioligand Binding Affinity of this compound in GPR88-Expressing CHO Cell Membranes
| Radioligand | Cell Line | Parameter | Value (nM) | Reference |
| [³H]RTI-33 | PPLS-HA-hGPR88-CHO | Kᵢ (for unlabeled this compound) | 224 | |
| [³H]RTI-33 | PPLS-HA-hGPR88-CHO | K₋ | 85 |
Signaling Pathway and Experimental Workflows
GPR88 Signaling Pathway
Activation of GPR88 by an agonist such as this compound initiates a signaling cascade through the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cAMP.
Experimental Workflow for GPR88 Agonist Characterization
The discovery and validation of GPR88 agonists like this compound typically involve a series of in vitro assays to determine their potency and binding characteristics.
Experimental Protocols
Cell Culture and Maintenance of GPR88-Expressing HEK293 and CHO Cells
Materials:
-
HEK293 or CHO cells stably expressing human GPR88 (e.g., PPLS-HA-hGPR88-CHO)
-
Dulbecco's Modified Eagle Medium (DMEM) for HEK293 cells or DMEM/F-12 for CHO cells
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Selection antibiotic (e.g., Geneticin (G418) or Puromycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks, plates, and other sterile plasticware
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture cells in T-75 flasks with complete growth medium (DMEM or DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic).
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells when they reach 80-90% confluency. a. Aspirate the old medium and wash the cell monolayer once with sterile PBS. b. Add 2-3 mL of Trypsin-EDTA solution and incubate for 2-5 minutes at 37°C until cells detach. c. Neutralize the trypsin by adding 7-8 mL of complete growth medium. d. Gently pipette the cell suspension up and down to ensure a single-cell suspension. e. Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split) to a new flask containing pre-warmed complete growth medium.
-
Regularly check the cells for viability and morphology using a microscope.
cAMP Accumulation Assay (Functional Potency)
This protocol is adapted for determining the agonist activity of this compound on Gαi-coupled GPR88. The principle involves stimulating adenylyl cyclase with forskolin (B1673556) and measuring the ability of the agonist to inhibit this stimulation.
Materials:
-
GPR88-expressing HEK293 or CHO cells
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
cAMP detection kit (e.g., HTRF, LANCE, or GloSensor cAMP assay kits)
-
384-well white assay plates
-
Plate reader compatible with the chosen detection kit
Protocol:
-
Cell Seeding: a. Harvest GPR88-expressing cells and resuspend them in an appropriate medium. b. Seed the cells into a 384-well white assay plate at a density of 5,000-10,000 cells per well. c. Incubate the plate overnight at 37°C to allow for cell attachment.
-
Compound Preparation: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of this compound in assay buffer to create a concentration range for the dose-response curve. c. Prepare a solution of forskolin (e.g., 10 µM) and IBMX (e.g., 500 µM) in assay buffer.
-
Assay Procedure: a. Carefully remove the culture medium from the wells. b. Add the different concentrations of this compound to the respective wells. Include wells with assay buffer only (basal control) and wells with forskolin/IBMX only (stimulated control). c. Incubate the plate at room temperature for 15-30 minutes. d. Add the forskolin/IBMX solution to all wells except the basal control. e. Incubate for an additional 30 minutes at room temperature.
-
cAMP Detection: a. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: a. Plot the response (e.g., luminescence or HTRF ratio) against the logarithm of the this compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Radioligand Binding Assay (Binding Affinity)
This protocol describes a competition binding assay to determine the binding affinity (Kᵢ) of unlabeled this compound using a radiolabeled ligand (e.g., [³H]RTI-33).
Materials:
-
Membranes from GPR88-expressing CHO cells
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Radioligand (e.g., [³H]RTI-33)
-
Unlabeled this compound
-
Non-specific binding control (e.g., a high concentration of a known GPR88 ligand)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Membrane Preparation: a. Harvest GPR88-expressing CHO cells and homogenize them in ice-cold lysis buffer. b. Centrifuge the homogenate to pellet the membranes. c. Wash the membrane pellet and resuspend it in binding buffer. d. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup: a. In a 96-well plate, set up the following in triplicate:
- Total Binding: Cell membranes, radioligand, and binding buffer.
- Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of a non-labeled GPR88 ligand.
- Competition Binding: Cell membranes, radioligand, and serial dilutions of unlabeled this compound.
-
Incubation: a. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration and Washing: a. Rapidly filter the contents of each well through the filter plate using a vacuum manifold. b. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Detection: a. Allow the filters to dry. b. Add scintillation cocktail to each well. c. Count the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration. c. Fit the data to a one-site competition binding curve to determine the IC₅₀ value. d. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
References
- 1. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 6. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating the Role of RTI-13951-33 in Conditioned Place Preference
Introduction
RTI-13951-33 is a potent and selective agonist for the orphan G protein-coupled receptor GPR88.[1][2][3] GPR88 is highly expressed in the striatum, a key brain region involved in reward, motivation, and addiction.[4] Preclinical studies have positioned GPR88 as a promising therapeutic target for substance use disorders. This compound, as a brain-penetrant GPR88 agonist, has been instrumental in elucidating the role of this receptor in addiction-related behaviors.[2][5]
Principle of the Assay
Conditioned Place Preference (CPP) is a widely used behavioral paradigm to assess the rewarding or aversive properties of drugs or other stimuli.[6][7][8] The protocol involves associating a specific environment (context) with the effects of a substance. If the substance is rewarding, the animal will spend more time in the drug-paired environment during a subsequent drug-free test. Conversely, if the substance is aversive, the animal will avoid the drug-paired environment.
Notably, studies have shown that this compound itself does not induce a conditioned place preference or aversion, suggesting it lacks intrinsic rewarding or aversive properties at the doses tested.[1][2][9] Instead, its utility in the CPP paradigm lies in its ability to modulate the rewarding effects of other substances, such as alcohol.[1][2][5][9] Therefore, the primary application of this compound in a CPP protocol is to investigate its potential to reduce the rewarding and reinforcing effects of drugs of abuse.
Applications
-
Screening for Anti-Addiction Therapeutics: Evaluating the efficacy of GPR88 agonists like this compound in mitigating the rewarding effects of addictive substances.
-
Elucidating GPR88 Function: Using this compound as a pharmacological tool to understand the role of the GPR88 receptor in reward processing and drug-seeking behavior.[1][2]
-
Drug Development: Assessing the therapeutic potential of novel GPR88 agonists for the treatment of substance use disorders.[5]
Experimental Protocol: Conditioned Place Preference with this compound to Modulate Alcohol Reward
This protocol describes an unbiased, counterbalanced design to assess the effect of this compound on the expression of alcohol-induced CPP in mice.
Materials
-
Conditioned Place Preference Apparatus (e.g., a three-chamber box with distinct visual and tactile cues in the two outer chambers)
-
C57BL/6J mice
-
This compound
-
Saline (vehicle)
-
Alcohol (e.g., 20% v/v)
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injections
-
Video tracking software for data acquisition
Procedure
The CPP protocol consists of three main phases:
Phase 1: Pre-Conditioning (Baseline Preference Test - Day 1)
-
Handle the mice for several days prior to the start of the experiment to acclimate them to the researcher.
-
On Day 1, place each mouse in the central compartment of the CPP apparatus and allow it to freely explore all three chambers for 15-30 minutes.[2]
-
Record the time spent in each of the two outer chambers.
-
Animals showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded from the study.
Phase 2: Conditioning (Days 2-7)
This phase consists of alternating injections of the substance of abuse (alcohol) and its vehicle (saline) and confining the mice to one of the two outer chambers.
-
Alcohol Conditioning Days (e.g., Days 2, 4, 6):
-
Administer alcohol (e.g., 2 g/kg, i.p.) to the mice.
-
Immediately confine the mice to one of the outer chambers (the "drug-paired" chamber) for 30 minutes. The assignment of the drug-paired chamber should be counterbalanced across the experimental group.
-
-
Vehicle Conditioning Days (e.g., Days 3, 5, 7):
-
Administer saline (i.p.) to the same mice.
-
Immediately confine the mice to the opposite outer chamber (the "vehicle-paired" chamber) for 30 minutes.
-
Phase 3: Post-Conditioning Test (Expression Test - Day 8)
This phase assesses the preference for the drug-paired chamber in a drug-free state, and the effect of this compound on this preference.
-
Divide the mice into two groups: a control group and an this compound group.
-
Administer saline to the control group and this compound (e.g., 30 mg/kg, i.p.) to the experimental group.[2]
-
30 minutes after the injection, place each mouse in the central compartment and allow free access to all chambers for 15-20 minutes.
-
Record the time spent in each of the outer chambers.
Data Analysis
-
Calculate the CPP score for each mouse. A common method is:
-
CPP Score = (Time spent in drug-paired chamber on test day) - (Time spent in drug-paired chamber during pre-conditioning)
-
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the CPP scores between the control group and the this compound group. A significant reduction in the CPP score in the this compound group compared to the control group indicates that the compound attenuated the rewarding effects of alcohol.
Data Presentation
Table 1: Dosing and Administration of this compound
| Compound | Dose Range | Route of Administration | Vehicle | Reference |
| This compound | 30 - 60 mg/kg | Intraperitoneal (i.p.) | Saline | [2] |
Table 2: Example Timeline for CPP Protocol to Test the Effect of this compound on Alcohol Reward Expression
| Day | Phase | Morning Session | Afternoon Session |
| 1 | Pre-Conditioning | Baseline Preference Test (15-30 min) | - |
| 2 | Conditioning | Alcohol (2 g/kg, i.p.) + Confinement to Chamber A (30 min) | - |
| 3 | Conditioning | Saline (i.p.) + Confinement to Chamber B (30 min) | - |
| 4 | Conditioning | Alcohol (2 g/kg, i.p.) + Confinement to Chamber A (30 min) | - |
| 5 | Conditioning | Saline (i.p.) + Confinement to Chamber B (30 min) | - |
| 6 | Conditioning | Alcohol (2 g/kg, i.p.) + Confinement to Chamber A (30 min) | - |
| 7 | Conditioning | Saline (i.p.) + Confinement to Chamber B (30 min) | - |
| 8 | Post-Conditioning Test | Saline or this compound (30 mg/kg, i.p.) followed by CPP Test (15-20 min) | - |
Mandatory Visualization
Caption: Experimental workflow for conditioned place preference.
References
- 1. The GPR88 agonist this compound reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Metabolic Stability of RTI-13951-33
This technical support center is designed for researchers, scientists, and drug development professionals investigating the GPR88 agonist, RTI-13951-33. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its metabolic stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its metabolic stability a concern?
A1: this compound is a potent and selective agonist for the G protein-coupled receptor 88 (GPR88), an emerging target for neuropsychiatric disorders.[1][2] Despite its value as an in vivo tool, this compound exhibits poor metabolic stability, characterized by a short half-life and high clearance in preclinical species such as mice.[3][4] This rapid metabolism can limit its therapeutic potential by reducing exposure and duration of action.
Q2: What is the primary metabolic pathway of this compound?
A2: The major metabolic pathway for this compound involves the oxidation of its benzylic methoxymethyl group.[3][5] This oxidative metabolism is a key contributor to its high clearance.[3] The pyridine (B92270) ring of the molecule has also been identified as a potential site for oxidative metabolism.[3]
Q3: Has a more metabolically stable analog of this compound been developed?
A3: Yes, medicinal chemistry efforts have led to the development of RTI-122, an analog with significantly improved metabolic stability.[3][4][6] RTI-122 demonstrates a longer half-life and lower clearance compared to this compound, making it a more promising lead compound for further drug development.[3][6]
Q4: What in vitro assays are recommended for assessing the metabolic stability of this compound and its analogs?
A4: The most common in vitro assay for this purpose is the liver microsomal stability assay.[3][7][8] This assay utilizes subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), to assess Phase I metabolism.[7][8] For a more comprehensive assessment that includes both Phase I and Phase II metabolism, a hepatocyte stability assay is recommended.
Data Presentation: In Vitro and In Vivo Metabolic Stability
The following tables summarize the metabolic stability and pharmacokinetic parameters of this compound and its improved analog, RTI-122.
Table 1: In Vitro Metabolic Stability in Mouse Liver Microsomes (MLMs)
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | 2.2 | 643 |
| RTI-122 | 24.6 | 56.4 |
Data sourced from literature.[3]
Table 2: In Vivo Pharmacokinetics in Mice (10 mg/kg, i.p.)
| Compound | Half-life (t½, h) | Plasma Clearance (CL, mL/min/kg) | Brain/Plasma Ratio |
| This compound | 0.7 | 352 | 0.4 |
| RTI-122 | 5.8 | 23 | >1 |
Data sourced from literature.[3][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of this compound's metabolic stability.
Liver Microsomal Stability Assay
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Pipetting errors- Incomplete mixing- Inconsistent incubation times | - Ensure proper calibration and use of pipettes.- Thoroughly mix all solutions before and after dispensing.- Use a timer to ensure consistent incubation periods for all samples. |
| Compound appears too stable (slower metabolism than expected) | - Inactive microsomes- Degraded NADPH cofactor- Compound precipitation | - Use a positive control with a known metabolic profile to verify microsomal activity.- Prepare fresh NADPH solutions for each experiment and keep them on ice.- Assess the solubility of this compound in the incubation buffer. If solubility is an issue, consider adjusting the vehicle concentration (e.g., DMSO), ensuring it remains below levels that inhibit enzyme activity (typically <0.5%). |
| Compound disappears too quickly (faster metabolism than expected) | - High microsomal protein concentration- Incorrect compound concentration | - Reduce the microsomal protein concentration in the incubation.- Verify the concentration of the this compound stock solution. |
| Loss of compound in the absence of NADPH (control) | - Chemical instability of the compound in the buffer- Non-CYP mediated metabolism | - Assess the stability of this compound in the incubation buffer without microsomes.- Consider performing the assay with S9 fractions, which contain both microsomal and cytosolic enzymes, to investigate the contribution of non-CYP enzymes. |
LC-MS/MS Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing, fronting, or splitting) | - Column overload- Inappropriate mobile phase- Column contamination | - Reduce the injection volume or dilute the sample.- Optimize the mobile phase composition (e.g., pH, organic solvent ratio).- Wash the column with a strong solvent or replace it if necessary. |
| High background noise or poor signal-to-noise ratio | - Contaminated mobile phase or instrument- Matrix effects from the incubation components | - Use high-purity solvents and freshly prepared mobile phases.- Perform a system clean to remove contaminants.- Optimize the sample preparation method to remove interfering substances from the matrix. Consider using a stable isotope-labeled internal standard. |
| Inconsistent retention times | - Changes in mobile phase composition- Fluctuations in column temperature- Air bubbles in the system | - Prepare fresh mobile phase and ensure it is properly degassed.- Use a column oven to maintain a stable temperature.- Purge the system to remove any air bubbles. |
| Low or no signal for the analyte | - Incorrect mass spectrometer settings- Compound degradation in the autosampler- Ion suppression | - Optimize the ionization source parameters (e.g., spray voltage, gas flow) and MS/MS transitions for this compound.- Keep the autosampler at a low temperature to prevent degradation.- Adjust the chromatography to separate the analyte from co-eluting, ion-suppressing matrix components. |
Experimental Protocols
Detailed Methodology for Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of this compound by measuring its rate of disappearance in the presence of mouse liver microsomes.
Materials:
-
This compound
-
Mouse liver microsomes (pooled)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN) with an appropriate internal standard (e.g., a structurally similar compound not present in the assay)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the working solution of this compound by diluting the stock solution in potassium phosphate buffer to the desired final concentration (e.g., 1 µM). The final DMSO concentration should be ≤ 0.5%.
-
Thaw the mouse liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the this compound working solution and the microsomal suspension at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the this compound and microsome mixture. For the negative control, add buffer instead of the NADPH system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing the internal standard to the respective wells. The 0-minute time point is typically quenched immediately after the addition of the NADPH system.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate at a high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining concentration of this compound at each time point by monitoring the parent compound's disappearance.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation).
-
Visualizations
Caption: Proposed major metabolic pathway of this compound.
Caption: General workflow for a microsomal metabolic stability assay.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of the metabolic stability of GPR88 agonist this compound | RTI [rti.org]
- 5. researchgate.net [researchgate.net]
- 6. Improvement of the Metabolic Stability of GPR88 Agonist this compound: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. mercell.com [mercell.com]
Technical Support Center: Optimizing Brain Penetration of RTI-13951-33
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the brain permeability of the GPR88 agonist, RTI-13951-33.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered brain penetrant?
A1: Yes, this compound is capable of crossing the blood-brain barrier (BBB) and has been demonstrated to be active in the central nervous system (CNS) in animal models.[1][2] However, its brain permeability is described as "moderate," and there is potential for further optimization.[3][4][5][6]
Q2: What are the known pharmacokinetic properties of this compound related to brain permeability?
A2: In mouse pharmacokinetic studies, this compound, when administered intraperitoneally at 10 mg/kg, exhibited a brain/plasma ratio of 0.4 at 30 minutes post-injection.[3] The compound also has a short half-life of approximately 0.7 hours in mouse plasma, indicating poor metabolic stability, which can indirectly affect the sustained concentration in the brain.[3] In rats, at the same dose, the brain Cmax was 287 ng/ml with a half-life of about 1.5 hours.[2]
Q3: What are the key physicochemical properties of this compound?
A3: this compound is characterized by high water solubility and a relatively low lipophilicity (clogP 3.34), which is generally favorable for reducing non-specific binding.[7]
Q4: Has an analog of this compound with improved brain permeability been developed?
A4: Yes, researchers have developed an analog, RTI-122 (30a), with enhanced metabolic stability and brain permeability.[3][4][5][6] RTI-122 demonstrated a brain/plasma ratio of >1 in mice, a significant improvement over this compound.[3][4][5][6]
Troubleshooting Guide
Issue 1: Suboptimal or variable in vivo CNS effects.
This could be due to the moderate brain penetration and rapid metabolism of this compound, leading to insufficient or inconsistent target engagement in the brain.
Possible Solutions:
-
Optimize Dosing Regimen:
-
Increase Dose: A higher dose may be required to achieve a therapeutic concentration in the brain. For instance, a dose of 30 mg/kg of this compound was needed to produce the same behavioral effect as 10 mg/kg of its more brain-penetrant analog, RTI-122.[3]
-
Increase Dosing Frequency: Given its short half-life, more frequent administration may be necessary to maintain adequate brain concentrations.
-
-
Route of Administration:
-
Intracerebroventricular (ICV) Injection: For proof-of-concept studies where peripheral pharmacokinetics are a confounding factor, direct administration into the brain ventricles can be employed to bypass the BBB.
-
Intranasal Delivery: This non-invasive route can facilitate direct nose-to-brain transport, potentially increasing CNS exposure.[8]
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:
-
Conduct thorough PK/PD studies in your specific animal model to correlate plasma and brain concentrations of this compound with the observed pharmacological effects. This will help in designing a more effective dosing strategy.
-
Issue 2: Difficulty replicating in vivo efficacy reported in the literature.
Discrepancies in experimental outcomes can arise from variations in animal strains, experimental conditions, and the inherent pharmacokinetic properties of the compound.
Possible Solutions:
-
Confirm Compound Integrity and Formulation:
-
Consider an Analog with Improved Properties:
Issue 3: High non-specific binding in ex vivo assays.
While this compound has low lipophilicity suggesting low non-specific binding, experimental conditions can influence this.[7]
Possible Solutions:
-
Optimize Assay Buffer: Include detergents like Tween-20 or BSA in your buffers for brain homogenate binding assays to minimize non-specific interactions.
-
Use of Control Tissues: Perform binding assays on tissues from GPR88 knockout mice to determine the level of non-specific binding and confirm target engagement.[2]
Data Presentation
Table 1: Pharmacokinetic and Physicochemical Properties of this compound and its Analog RTI-122.
| Parameter | This compound | RTI-122 (30a) | Reference |
| cAMP EC50 | 45 nM | 11 nM | [3] |
| Mouse Plasma Half-life | 0.7 h | 5.8 h | [3] |
| Mouse Brain/Plasma Ratio | 0.4 (at 30 min) | >1 | [3] |
| clogP | 3.34 | Not Reported | [7] |
| MDCK-MDR1 Permeability (% A to B) | 13% | Not Reported | [3] |
Experimental Protocols
Protocol 1: In Vivo Brain Permeability Assessment in Mice
-
Animal Model: C57BL/6J mice.
-
Compound Administration: Administer this compound at a dose of 10 mg/kg via intraperitoneal (i.p.) injection. The vehicle can be saline or another appropriate aqueous buffer.
-
Sample Collection: At designated time points (e.g., 30, 60, 120, 240 minutes) post-injection, collect blood samples via cardiac puncture into heparinized tubes. Immediately thereafter, perfuse the mice transcardially with cold saline to remove blood from the brain.
-
Brain Homogenization: Harvest the brain, weigh it, and homogenize it in a suitable buffer (e.g., PBS) to create a uniform brain homogenate.
-
Sample Processing: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in both plasma and brain homogenate samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculation: Determine the brain/plasma ratio by dividing the concentration of the compound in the brain (ng/g) by its concentration in the plasma (ng/mL).
Visualizations
Caption: Troubleshooting workflow for suboptimal in vivo CNS effects.
Caption: Strategies to enhance blood-brain barrier penetration.
References
- 1. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 2. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improvement of the Metabolic Stability of GPR88 Agonist this compound: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement of the metabolic stability of GPR88 agonist this compound | RTI [rti.org]
- 7. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to ensure therapeutic molecules penetrate the blood-brain barrier? (Newsletter 55 - April 2024) â Belgian Charcot Foundation [fondation-charcot.org]
- 9. researchgate.net [researchgate.net]
RTI-13951-33 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of RTI-13951-33. Find troubleshooting tips and frequently asked questions to ensure successful preparation of this compound for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound, particularly its hydrochloride salt, is described as having enhanced aqueous solubility compared to its precursors and is considered highly water-soluble.[1][2][3][4][5] However, achieving high concentrations in aqueous buffers for in vitro and in vivo studies may still require specific formulation strategies.
Q2: In what solvents can I dissolve this compound?
A2: this compound hydrochloride is soluble in various solvents and solvent systems. For stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used.[6] For in vivo studies, specific formulations involving co-solvents and excipients are recommended to ensure solubility and bioavailability.[6]
Q3: Is there a difference in solubility between this compound and this compound hydrochloride?
A3: Yes. The hydrochloride salt form of a compound generally boasts enhanced water solubility and stability compared to its free form.[4] For aqueous-based assays, using the hydrochloride salt is recommended.
Q4: My this compound is not dissolving in my aqueous buffer. What should I do?
A4: If you are experiencing precipitation or incomplete dissolution in a purely aqueous buffer, especially at higher concentrations, it is advisable to use a co-solvent system. This is a common issue for many small molecule compounds, even those with relatively good aqueous solubility. Refer to the Troubleshooting Guide below for specific solvent formulations.
Solubility Data
The following tables summarize quantitative solubility data for this compound hydrochloride in various solvent systems.
| Solvent System | Concentration Achieved | Observations |
| DMSO | 50 mg/mL (93.90 mM) | Ultrasonic treatment may be needed.[6] |
| Water | 100 mg/mL (187.79 mM) | Ultrasonic treatment may be needed.[6] |
Table 1: Stock Solution Solubility
| Formulation Components | Concentration Achieved | Observations |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.08 mg/mL (3.91 mM) | Clear solution.[6] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (3.91 mM) | Clear solution.[6] |
| 10% DMSO >> 90% corn oil | ≥ 2.08 mg/mL (3.91 mM) | Clear solution.[6] |
Table 2: In Vivo Formulation Solubility
Troubleshooting Guide
This guide addresses common solubility issues encountered during the preparation of this compound solutions.
Issue 1: Compound precipitates when preparing an aqueous dilution from a DMSO stock.
-
Cause: This is a common phenomenon where the compound is highly soluble in the organic stock solvent (DMSO) but crashes out when diluted into an aqueous buffer where its solubility is lower.
-
Solution:
-
Lower the final concentration: The target concentration in your aqueous buffer may be too high.
-
Use a co-solvent system: Prepare your final solution in a vehicle containing solubilizing agents. Refer to the In Vivo Formulation table above for proven systems.
-
Stepwise Dilution: When preparing the dilution, add the aqueous buffer to the DMSO stock slowly while vortexing to avoid localized high concentrations that can initiate precipitation.
-
Issue 2: The compound is difficult to dissolve even with sonication.
-
Cause: The compound may require more thermal energy to dissolve, or you may be exceeding its solubility limit in the chosen solvent.
-
Solution:
-
Gentle Warming: Warm the solution gently (e.g., to 37°C). Always check the compound's stability at elevated temperatures before proceeding.
-
Increase Solvent Volume: If you are not constrained by a target concentration, increasing the volume of the solvent can aid dissolution.
-
Switch to a stronger solvent system: If dissolving in an aqueous buffer is problematic, prepare a high-concentration stock in DMSO first, and then dilute it into your final experimental medium.
-
Issue 3: Solution appears cloudy or hazy.
-
Cause: This may indicate the formation of very fine precipitates or an emulsion, suggesting that the compound is not fully solubilized.
-
Solution:
-
Incorporate a surfactant: Surfactants like Tween-80 or Cremophor EL can help to keep hydrophobic compounds in solution and prevent precipitation.[7]
-
Use of cyclodextrins: Encapsulating agents like Sulfobutylether-β-cyclodextrin (SBE-β-CD) can significantly enhance the aqueous solubility of small molecules.[6][8]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh the required amount of this compound hydrochloride (Molecular Weight: 532.50 g/mol ).[6] For 1 mL of a 10 mM solution, you would need 5.325 mg.
-
Add Solvent: Add the appropriate volume of high-purity DMSO.
-
Dissolve: Vortex the solution thoroughly. If needed, place the vial in an ultrasonic water bath for 5-10 minutes until the solution is clear.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an In Vivo Formulation (using SBE-β-CD)
This protocol is based on a successful formulation reported for this compound hydrochloride.[6]
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. For example, dissolve 2 g of SBE-β-CD in a final volume of 10 mL of saline.
-
Prepare DMSO Stock: Prepare a concentrated stock of this compound in DMSO (e.g., 20.8 mg/mL).
-
Final Formulation: To prepare the final dosing solution (e.g., 2.08 mg/mL), add each solvent component sequentially while mixing:
-
Start with 10% of the final volume as your DMSO stock (e.g., 100 µL for a 1 mL final volume).
-
Slowly add 90% of the final volume of the 20% SBE-β-CD solution (e.g., 900 µL for a 1 mL final volume) while vortexing.
-
-
Verification: Ensure the final solution is clear before administration.
Visual Guides
Below are diagrams illustrating key workflows and concepts related to compound solubility.
A troubleshooting workflow for addressing this compound solubility issues.
Common strategies for enhancing the solubility of research compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting RTI-13951-33 In Vivo Efficacy
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing RTI-13951-33 in in vivo efficacy studies. It provides troubleshooting guidance and frequently asked questions (FAQs) in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the G protein-coupled receptor 88 (GPR88), an orphan receptor highly expressed in the striatum.[1] Its primary mechanism of action is the activation of GPR88, which is a Gαi-coupled receptor.[2] This activation is believed to modulate neuronal activity in brain pathways associated with reward and addiction.
Q2: What are the expected in vivo effects of this compound in models of alcohol use disorder?
In rodent models, this compound has been demonstrated to reduce voluntary alcohol consumption and seeking behaviors.[2][3][4][5] Specifically, it has shown efficacy in reducing binge-like drinking in the "drinking-in-the-dark" (DID) paradigm and decreasing alcohol self-administration in the "intermittent-access two-bottle-choice" model.[2][3][5] The effects of this compound on alcohol intake are GPR88-dependent, as they are not observed in GPR88 knockout mice.[3][4]
Q3: What are the known pharmacokinetic properties of this compound?
This compound has some limitations in its pharmacokinetic profile. It is characterized by poor metabolic stability and moderate permeability across the blood-brain barrier.[2][6] In mice, it has a reported plasma half-life of approximately 0.7 hours.[2] These factors should be carefully considered when designing in vivo experiments, particularly regarding the timing of administration and behavioral testing. A more metabolically stable analog, RTI-122, has also been developed.[2][6][7]
Troubleshooting Guide
Issue 1: No significant reduction in alcohol consumption is observed after this compound administration.
Possible Cause 1: Suboptimal Dose
-
Troubleshooting: The effective dose of this compound can vary between rodent species and even strains due to differences in metabolism. Doses of 30 mg/kg and 60 mg/kg (i.p.) have been shown to be effective in mice.[3] If no effect is observed, a dose-response study is recommended to determine the optimal effective dose for your specific experimental conditions.
Possible Cause 2: Inappropriate Timing of Administration
-
Troubleshooting: Due to its short half-life, the timing of this compound administration relative to the behavioral test is critical.[2] For drinking studies, administering the compound 30 minutes prior to the start of the alcohol access period has been shown to be effective.[3] Ensure your experimental timeline accounts for the rapid metabolism of the compound.
Possible Cause 3: Compound Formulation and Administration Issues
-
Troubleshooting: this compound is reported to be water-soluble.[3] However, improper dissolution or precipitation can lead to inaccurate dosing. Ensure the compound is fully dissolved in a sterile saline solution before administration.[3] If using a different vehicle, run a vehicle-only control group to rule out any effects of the vehicle itself.[8] Inconsistent administration technique (e.g., intraperitoneal injection) can also lead to variability. Ensure all personnel are properly trained.
Issue 2: A general decrease in overall activity, including water consumption, is observed.
Possible Cause 1: Sedative or Motor-Impacting Effects
-
Troubleshooting: this compound has been shown to decrease spontaneous locomotor activity at effective doses (30 and 60 mg/kg, i.p.) in mice.[3] This is a known on-target effect, as GPR88 knockout mice exhibit hyperactivity.[3] To distinguish a specific effect on alcohol consumption from a general sedative effect, it is crucial to include appropriate controls.
-
Control for Motor Impairment: Measure locomotor activity in a separate cohort of animals at the same doses used in the drinking studies. This will help to characterize the time course and magnitude of the hypoactive effect.
-
Sucrose (B13894) Preference Test: To confirm that the reduction in alcohol intake is not due to a general suppression of reward-seeking behavior, a sucrose self-administration or preference test can be conducted. This compound has been reported to not affect sucrose self-administration in rats.[2]
-
Possible Cause 2: Off-Target Effects
-
Troubleshooting: While this compound is a selective GPR88 agonist, the possibility of off-target effects at higher concentrations cannot be entirely ruled out. If unexpected behavioral phenotypes are observed, consider the following:
-
Dose Reduction: Determine if the confounding behaviors persist at the lower end of the effective dose range.
-
Literature Review: Search for any reported off-target activities of this compound or other GPR88 agonists. GPR88 is known to interact with other GPCRs, which could lead to complex downstream effects.[9]
-
Issue 3: High variability in alcohol consumption within and between experimental groups.
Possible Cause 1: Variability in Baseline Drinking
-
Troubleshooting: Rodents can show significant individual differences in their propensity to consume alcohol.
-
Stabilize Baseline: Before initiating treatment, ensure that animals have a stable baseline of alcohol consumption. This may require an extended period of habituation to the drinking paradigm.[10][11]
-
Group Allocation: Randomize animals into treatment groups based on their baseline alcohol intake to ensure that all groups have a similar average consumption before the start of the experiment.[10]
-
Possible Cause 2: Environmental Stressors
-
Troubleshooting: Stress can significantly impact alcohol consumption in rodents. Ensure that animal housing conditions are stable and minimize environmental stressors such as noise, light changes, and excessive handling.
Data Presentation
Table 1: In Vivo Efficacy of this compound on Locomotor Activity in Mice
| Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Time Course of Effect | Citation |
| 20 | No significant effect | - | [3] |
| 30 | Significant decrease | 35-40 minutes post-injection | [3] |
| 60 | Significant decrease | 10-65 minutes post-injection | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration | Citation |
| Half-life (t½) | 0.7 hours | 10 mg/kg, i.p. | [2] |
| Brain/Plasma Ratio | 0.4 (at 30 min) | 10 mg/kg, i.p. | [2] |
Experimental Protocols
Drinking-in-the-Dark (DID) Protocol
This protocol is adapted from established methods to induce binge-like alcohol consumption in mice.[10][12][13][14]
-
Habituation: Single-house mice and allow them to acclimate for at least one week with ad libitum access to food and water.
-
Procedure: Three hours into the dark cycle, remove the water bottle from the home cage.
-
Alcohol Access: Replace the water bottle with a bottle containing a 20% (v/v) ethanol (B145695) solution.
-
Duration: Allow access to the ethanol solution for a period of 2 to 4 hours. A common paradigm is 2 hours of access for the first 3 days, followed by a 4-hour session on the fourth day.[10]
-
Measurement: At the end of the access period, remove the ethanol bottle and measure the amount consumed. Replace it with the water bottle.
-
Drug Administration: Administer this compound or vehicle intraperitoneally 30 minutes before the start of the ethanol access period.
Intermittent-Access Two-Bottle Choice Protocol
This protocol is designed to model voluntary alcohol consumption and escalation.[11][15][16]
-
Habituation: Single-house mice with two water bottles to acclimate them to the two-bottle setup.
-
Procedure: On experimental days (e.g., Monday, Wednesday, Friday), provide the mice with two bottles: one containing water and the other containing an ethanol solution (e.g., 15-20% v/v).
-
Withdrawal: On the intervening days (e.g., Tuesday, Thursday, weekend), replace the ethanol bottle with a second water bottle.
-
Duration: Continue this intermittent access for several weeks to establish a stable baseline of alcohol consumption, which may escalate over time.
-
Measurement: Measure the volume consumed from each bottle daily to calculate alcohol intake and preference.
-
Drug Administration: Administer this compound or vehicle intraperitoneally 30 minutes prior to the start of the two-bottle access period on experimental days.
Mandatory Visualizations
Caption: GPR88 Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for In Vivo Efficacy Testing.
Caption: Troubleshooting Logic for Lack of Efficacy.
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The GPR88 agonist this compound reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. GPR88 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Murine Drinking Models in the Development of Pharmacotherapies for Alcoholism: Drinking in the Dark and Two-bottle Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic Intermittent Ethanol Vapor Exposure Paired with Two-Bottle Choice to Model Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. “Drinking in the Dark” (DID): A Simple Mouse Model of Binge-Like Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 13. “Drinking in the Dark” (DID) Procedures: A Model of Binge-Like Ethanol Drinking in Non-Dependent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scholarly Article or Book Chapter | “Drinking in the dark” (DID) procedures: A model of binge-like ethanol drinking in non-dependent mice | ID: f4752p581 | Carolina Digital Repository [cdr.lib.unc.edu]
- 15. Modelling alcohol consumption in rodents using two-bottle choice home cage drinking and optional lickometry-based microstructural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Technical Support Center: GPR88 Agonist RTI-13951-33
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the GPR88 agonist, RTI-13951-33. Below you will find troubleshooting guides and frequently asked questions to support your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
| Question | Answer & Troubleshooting Guide |
| What are the known off-target effects of this compound? | This compound has been demonstrated to be a highly selective agonist for the GPR88 receptor. In a comprehensive screening, it showed no significant off-target activity when tested against a panel of 38 G protein-coupled receptors (GPCRs), ion channels, and neurotransmitter transporters.[1][2] This high specificity is a key feature of the compound. |
| My in vivo experiment with this compound is not showing the expected effect on alcohol consumption. What could be the issue? | Several factors could contribute to a lack of efficacy. 1. Dose: Ensure the appropriate dose is being administered. Preclinical studies in rats have shown a dose-dependent reduction in alcohol self-administration.[2][3][4] 2. Route of Administration: The compound has been validated using intraperitoneal (i.p.) injection.[3][4] 3. Metabolic Stability: this compound has a reported half-life of 0.7 hours in mouse plasma, indicating poor metabolic stability.[4] This short half-life might necessitate a specific dosing regimen to maintain effective concentrations. 4. On-Target Specificity Check: To confirm the observed effects are GPR88-mediated, consider using Gpr88 knockout mice. Studies have shown that this compound reduces alcohol drinking in wild-type mice but not in Gpr88 knockout mice.[3][4][5][6] |
| I am observing unexpected behavioral effects in my animal models. Are there any known on-target effects that could explain this? | GPR88 is predominantly expressed in the striatum and is involved in regulating various brain functions including mood, cognition, and motor control.[1][7] While this compound did not affect locomotion or sucrose (B13894) self-administration at doses that reduced alcohol intake in rats, the on-target activation of GPR88 could potentially influence other behaviors modulated by the striatum.[2][3][4] It is also noteworthy that this compound did not induce conditioned place preference or aversion, but it did reduce the expression of conditioned place preference to alcohol.[3][5][6] |
| What is the mechanism of action for this compound? | This compound is an agonist for the orphan receptor GPR88. GPR88 couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[7][8] |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Assay | Source |
| EC50 | 25 nM | cAMP Functional Assay | [1][2] |
| Off-Target Activity | No significant activity | Panel of 38 GPCRs, ion channels, and neurotransmitter transporters | [1][2] |
| Binding Affinity (Ki) | 224 nM | Radioligand Binding Assay | [9] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Administration Route | Source |
| Half-life (t1/2) | 0.7 h | 10 mg/kg, i.p. | [4] |
| Clearance (CL) | 352 mL min-1 kg-1 | 10 mg/kg, i.p. | [4] |
| Brain/Plasma Ratio (30 min) | 0.4 | 10 mg/kg, i.p. | [4] |
Experimental Protocols
1. cAMP Functional Assay
This protocol is a generalized procedure based on the principles of cAMP measurement assays used to determine the potency of GPR88 agonists.
-
Cell Culture: Use a cell line stably expressing human GPR88 (e.g., CHO-K1 cells). Culture the cells in an appropriate medium supplemented with antibiotics to maintain selection for GPR88 expression.
-
Assay Preparation:
-
Seed the GPR88-expressing cells into a 96-well plate and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the stimulation buffer.
-
Add the diluted compound to the cells and incubate for a specified period (e.g., 30 minutes) at 37°C. Include a vehicle control and a positive control (e.g., forskolin, an adenylyl cyclase activator).
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
2. Rodent Alcohol Self-Administration Model
This protocol outlines a general approach for assessing the effect of this compound on alcohol-seeking behavior.
-
Animal Model: Use adult male rats or mice.
-
Training:
-
Train the animals to self-administer alcohol in operant conditioning chambers. This is typically done by teaching them to press a lever to receive a liquid reward (e.g., a 10% ethanol (B145695) solution).
-
Establish a stable baseline of alcohol self-administration over several sessions.
-
-
Drug Administration:
-
On the test day, administer this compound via intraperitoneal (i.p.) injection at the desired doses (e.g., 0, 3, 10, 30 mg/kg) a set time before the self-administration session (e.g., 30 minutes).
-
-
Behavioral Testing:
-
Place the animals back into the operant chambers and record the number of active and inactive lever presses over a set duration (e.g., 30 minutes).
-
-
Control Experiments:
-
To assess specificity, test the effect of this compound on sucrose self-administration in a separate cohort of animals.
-
To evaluate potential motor impairments, measure locomotor activity in an open-field test following drug administration.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound to the vehicle control.
-
Visualizations
Caption: GPR88 signaling pathway activated by this compound.
Caption: Experimental workflow for this compound characterization.
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 3. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GPR88 agonist this compound reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RTI-13951-33 Formulation for Intraperitoneal Injection
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful intraperitoneal (i.p.) administration of RTI-13951-33. This guide includes detailed formulation protocols, troubleshooting advice for common experimental issues, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended formulation for intraperitoneal injection of this compound?
A1: this compound hydrochloride is highly water-soluble.[1] For intraperitoneal injections, it can be dissolved in sterile 0.9% saline.[1] For formulations requiring co-solvents, a common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Another option is 10% DMSO in 90% (20% SBE-β-CD in saline).[2]
Q2: What is the solubility of this compound hydrochloride?
A2: The hydrochloride salt of this compound has good aqueous solubility.[3][4] In water and DMSO, it can reach a concentration of 50 mg/mL, though ultrasonic treatment may be necessary for complete dissolution.[5] For in vivo formulations, clear solutions of at least 2.08 mg/mL have been achieved in various vehicle compositions.[2]
Q3: What are the recommended dosages for in vivo experiments?
A3: In rats, doses of 10 and 20 mg/kg (i.p.) have been shown to be effective in reducing alcohol self-administration.[3][5] For mice, which have a faster metabolic rate, doses of 20, 30, and 60 mg/kg (i.p.) have been used.[1] Researchers should determine the optimal dose for their specific experimental model.
Q4: How should this compound solutions be stored?
A4: Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for 1 month.[5] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[5]
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Concentration | Notes | Reference |
| DMSO | 50 mg/mL (93.90 mM) | Requires ultrasonic treatment.[2][5] | [2][5] |
| Water | 50 mg/mL (93.90 mM) | Requires ultrasonic treatment.[5] | [5] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.08 mg/mL (3.91 mM) | Clear solution.[2] | [2] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (3.91 mM) | Clear solution.[2] | [2] |
| 10% DMSO >> 90% corn oil | ≥ 2.08 mg/mL (3.91 mM) | Clear solution.[2] | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound in Saline
-
Weigh the desired amount of this compound hydrochloride powder.
-
Add sterile 0.9% saline to achieve the target concentration.
-
Vortex and, if necessary, use an ultrasonic bath until the solution is clear.
-
Filter the solution through a 0.22 µm sterile filter before injection.
Protocol 2: Preparation of this compound in a Co-Solvent Vehicle
This protocol is for a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Ensure the final solution is clear before administration. It is recommended to prepare this solution fresh on the day of the experiment.[5]
Troubleshooting Guide
Issue 1: Precipitation of the compound in the formulation.
-
Question: My this compound solution is cloudy or has visible precipitate after adding saline. What should I do?
-
Answer: Precipitation can occur if the compound is not fully dissolved in the initial solvent or if the components are mixed in the wrong order.
-
Troubleshooting Steps:
-
Ensure the initial stock solution in DMSO is completely clear. Use of an ultrasonic bath can aid dissolution.[2][5]
-
When using co-solvents, add them sequentially as described in the protocol, ensuring each component is fully mixed before adding the next.[2]
-
If precipitation persists, consider using a different vehicle composition, such as the one containing SBE-β-CD, which is designed to enhance solubility.[2]
-
-
Issue 2: Animal shows signs of distress after injection.
-
Question: The animal appears lethargic or shows signs of pain after the intraperitoneal injection. What could be the cause?
-
Answer: Post-injection distress can result from improper injection technique, the formulation itself, or contamination.
-
Troubleshooting Steps:
-
Injection Technique: Ensure the injection is performed in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.[6][7] The needle should be inserted at a 30-45° angle.[7]
-
Formulation Temperature: Warm the injection solution to room or body temperature to minimize discomfort.[6][7]
-
Irritation: High concentrations of DMSO or other co-solvents can cause irritation. If animal distress is observed, consider reducing the concentration of these components or using a saline-only formulation if solubility permits.
-
Contamination: Always use sterile solutions and maintain aseptic technique to prevent peritonitis.[6]
-
-
Issue 3: Inconsistent experimental results.
-
Question: I am observing high variability in the behavioral or physiological responses to this compound. What could be the reason?
-
Answer: Inconsistent results can stem from inaccurate dosing, improper injection, or degradation of the compound.
-
Troubleshooting Steps:
-
Accurate Dosing: Ensure accurate weighing of the compound and precise volume measurements for the vehicle components.
-
Injection Placement: Inadvertent injection into the gut, abdominal fat, or subcutaneous tissue is a common issue with intraperitoneal administration and can lead to variable absorption.[8] Proper restraint and technique are crucial.
-
Compound Stability: While this compound is relatively stable, it is best to use freshly prepared solutions for each experiment to avoid potential degradation.[5] Poor metabolic stability of the compound in vivo (half-life of ~0.7h in mouse plasma) can also contribute to variability.[4]
-
-
Visualizations
Caption: Workflow for preparing this compound in a co-solvent vehicle.
Caption: Troubleshooting decision tree for common i.p. injection issues.
References
- 1. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. researchanimaltraining.com [researchanimaltraining.com]
RTI-13951-33 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of RTI-13951-33.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound?
A1: this compound has demonstrated poor metabolic stability in in-vivo and in-vitro studies.[1][2][3] In mouse pharmacokinetic studies, it exhibited a short half-life of 0.7 hours.[1][3] The primary route of metabolic degradation is through oxidation of the benzylic methoxymethyl group and the pyridine (B92270) ring.[1] The major metabolite identified is a carboxylic acid derivative which is a significantly weaker agonist at the GPR88 receptor.[1] Information on its chemical stability under various experimental conditions (e.g., pH, temperature, light) is limited.
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term storage, solid this compound hydrochloride should be kept at -20°C in a sealed container, protected from moisture.
Q3: How should I store solutions of this compound?
A3: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: What are the recommended solvents for dissolving this compound?
A4: this compound hydrochloride is highly water-soluble.[4] For in vitro studies, it can be dissolved in DMSO (50 mg/mL) or water (50 mg/mL), with sonication to aid dissolution.[2] For in vivo preparations, it has been dissolved in sterile 0.9% saline.[4]
Q5: Is the hydrochloride salt form of this compound stable?
A5: The hydrochloride salt form of this compound generally provides enhanced water solubility and stability compared to the free base.
Troubleshooting Guide
Issue: I am observing lower-than-expected potency or inconsistent results in my experiments.
Possible Cause: This could be due to the degradation of this compound. Its known metabolic instability suggests it may also be susceptible to degradation under certain experimental conditions.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Question: Have you recently verified the purity of your this compound stock?
-
Action: It is recommended to periodically check the purity of your compound stock using an appropriate analytical method like HPLC (see Experimental Protocols section).
-
-
Review Solution Preparation and Storage:
-
Question: How was your working solution prepared and stored?
-
Action: Prepare fresh working solutions for each experiment from a properly stored stock solution (-80°C). Avoid using old working solutions, especially if they have been stored at room temperature or 4°C for an extended period.
-
-
Consider Experimental Conditions:
-
Question: What are the pH and temperature of your experimental buffer/medium?
-
Action: While specific data is unavailable, be aware that prolonged incubation at non-neutral pH or elevated temperatures (e.g., 37°C) could potentially lead to degradation. Minimize the time the compound spends in aqueous buffers before analysis.
-
-
Evaluate Potential for Oxidative Degradation:
-
Question: Does your experimental setup contain components that could promote oxidation?
-
Action: Given that the primary metabolic degradation is oxidative, consider if components in your media or buffer system could be contributing to oxidative degradation. If possible, use freshly prepared buffers.
-
Data Presentation
Table 1: Metabolic Stability of this compound
| Parameter | Value | Species | Matrix | Reference |
| Half-life (t½) | 0.7 hours | Mouse | Plasma | [1][3] |
| Clearance (CL) | 352 mL/min/kg | Mouse | Plasma | [1][3] |
| Half-life (t½) | 2.2 minutes | Mouse | Liver Microsomes | [1] |
| Clearance (CL) | 643 µL/min/mg | Mouse | Liver Microsomes | [1] |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Concentration | Remarks | Reference |
| DMSO | 50 mg/mL (93.90 mM) | Requires sonication | [2] |
| Water | 50 mg/mL (93.90 mM) | Requires sonication | [2] |
| 0.9% Saline | Not specified | Used for in vivo administration | [4] |
Experimental Protocols
Protocol: Purity and Concentration Verification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for verifying the purity of this compound. Specific parameters may need to be optimized for your system.
1. Materials:
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid or Trifluoroacetic acid (TFA)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a known concentration (e.g., 1 mg/mL).
- Dilute the stock solution with the mobile phase to a working concentration suitable for HPLC analysis (e.g., 10 µg/mL).
3. HPLC Conditions (Example):
- Mobile Phase A: Water with 0.1% Formic Acid or TFA
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid or TFA
- Gradient: A time-dependent linear gradient from low to high organic phase (e.g., 5% to 95% B over 15 minutes).
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm).
- Injection Volume: 10 µL
4. Analysis:
- Run a blank (mobile phase) injection first, followed by your sample.
- The purity of this compound can be estimated by the peak area percentage of the main peak relative to the total area of all peaks.
- Degradation would be indicated by the appearance of new peaks and a decrease in the area of the main peak over time or under stress conditions.
Visualizations
Caption: Metabolic degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected this compound degradation.
References
Technical Support Center: RTI-13951-33 and Locomotor Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of RTI-13951-33 on locomotion.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and brain-penetrant small molecule agonist for the orphan G-protein-coupled receptor GPR88.[1][2] GPR88 is highly expressed in the striatum and is implicated in various neuropsychiatric disorders.[1][3] At a cellular level, GPR88 functions as a Gi/o coupled receptor, and its activation by this compound is thought to inhibit neuronal activity.[4]
Q2: What are the expected effects of this compound on spontaneous locomotion?
A2: The effects of this compound on spontaneous locomotion appear to be species-dependent. In some studies involving rats, this compound was found to reduce alcohol self-administration without affecting locomotor activity.[1][2][5] However, in C57BL/6 mice, this compound has been shown to dose-dependently decrease locomotor activity at doses of 30 mg/kg and 60 mg/kg, with no significant effect observed at 20 mg/kg.[4] This hypoactive effect is consistent with the hyperactive phenotype observed in GPR88 knockout mice.[4]
Q3: Are there known off-target effects of this compound that could influence locomotion?
A3: this compound has been shown to be highly selective for GPR88, with no significant off-target activity at 38 other tested G-protein-coupled receptors (GPCRs), ion channels, and neurotransmitter transporters.[1] Therefore, observed effects on locomotion are likely mediated through its agonist activity at GPR88.
Q4: What are the pharmacokinetic properties of this compound?
A4: In rats administered a 10 mg/kg intraperitoneal (i.p.) dose, this compound has a half-life of approximately 1.5 hours.[4] In mice, it exhibits poor metabolic stability with a half-life of 0.7 hours and has moderate brain-to-plasma ratio.[2] An analog, RTI-122, has been developed with improved metabolic stability and brain permeability.[6][7]
Troubleshooting Guide
Issue 1: No significant effect on locomotion is observed in mice after this compound administration.
-
Possible Cause 1: Insufficient Dosage.
-
Troubleshooting Step: Ensure the dose is sufficient to elicit a locomotor response. In C57BL/6 mice, doses of 30 mg/kg and 60 mg/kg (i.p.) have been reported to significantly reduce locomotion, while 20 mg/kg did not produce a significant effect.[4] A dose-response study is recommended to determine the optimal dose for your specific experimental conditions.
-
-
Possible Cause 2: Timing of Observation.
-
Troubleshooting Step: The locomotor-reducing effects of this compound can be time-dependent. For a 30 mg/kg dose, the effect was significant from 35 to 40 minutes post-injection, while for a 60 mg/kg dose, the effect was observed from 10 to 65 minutes.[4] Ensure your observation window aligns with the peak effect of the compound.
-
-
Possible Cause 3: Species and Strain Differences.
Issue 2: Excessive reduction in locomotion that may confound other behavioral measures.
-
Possible Cause 1: High Dosage.
-
Troubleshooting Step: If the reduction in locomotion is too pronounced and could interfere with the interpretation of other behavioral tests (e.g., operant tasks, social interaction), consider lowering the dose. A minimally effective dose should be chosen to avoid these confounding effects.[4]
-
-
Possible Cause 2: Temporal Dissociation of Effects.
-
Troubleshooting Step: There may be a temporal dissociation between the effects on locomotion and other behaviors. For example, the reduction in locomotor activity is most prominent early after administration, while effects on alcohol consumption can be longer-lasting.[7] Scheduling your behavioral tests to take advantage of this dissociation can be a useful strategy.
-
Issue 3: High variability in locomotor data between subjects.
-
Possible Cause 1: Environmental Factors.
-
Possible Cause 2: Animal Handling and Habituation.
-
Possible Cause 3: Biological Variables.
Data Presentation
Table 1: Effect of this compound on Spontaneous Locomotion in C57BL/6 Mice
| Dose (mg/kg, i.p.) | Change in Locomotor Activity | Significance vs. Saline | Reference |
| 20 | No significant effect | p > 0.05 | [4] |
| 30 | Decreased | p < 0.05 | [4] |
| 60 | Decreased | p < 0.001 | [4] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Dose (mg/kg, i.p.) | Half-life | Brain/Plasma Ratio | Reference |
| Rat | 10 | ~1.5 hours | Not specified | [4] |
| Mouse | 10 | 0.7 hours | 0.4 (at 30 min) | [2] |
Experimental Protocols
Protocol 1: Assessment of Spontaneous Locomotor Activity
-
Animals: Male C57BL/6J mice, 8-12 weeks old. Group-housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Apparatus: Open field arenas (e.g., 40 cm x 40 cm x 30 cm) equipped with automated tracking software.
-
Habituation: Handle mice for 3 consecutive days before testing. On the test day, place each mouse in the open field for a 30-minute habituation period.
-
Drug Administration: After habituation, administer this compound (e.g., 20, 30, or 60 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately return the mouse to the open field and record locomotor activity (e.g., distance traveled, rearing frequency) for at least 60 minutes.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Use appropriate statistical tests (e.g., ANOVA) to compare drug-treated groups to the vehicle control group.
Mandatory Visualizations
Caption: GPR88 signaling pathway activated by this compound.
Caption: Workflow for assessing this compound effects on locomotion.
Caption: Troubleshooting logic for this compound locomotor studies.
References
- 1. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 2. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improvement of the metabolic stability of GPR88 agonist this compound | RTI [rti.org]
- 7. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Minimizing variability in RTI-13951-33 experiments
Welcome to the technical support center for RTI-13951-33. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and minimize variability in experiments involving this novel GPR88 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the first potent, selective, and brain-penetrant small molecule agonist for the orphan G protein-coupled receptor GPR88.[1] GPR88 is highly expressed in the striatum and is a Gαi/o-coupled receptor.[2] Therefore, activation of GPR88 by this compound is expected to inhibit neuronal activity, likely by reducing intracellular cyclic AMP (cAMP) levels.[3][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vivo studies, this compound can be dissolved in sterile 0.9% saline for intraperitoneal (i.p.) administration.[3] For long-term storage, it is advisable to store the compound in a desiccated, dark environment at low temperatures (e.g., -20°C or -80°C) to prevent degradation. For short-term use, refrigerated conditions (2-8°C) may be suitable. Always refer to the supplier's specific recommendations.
Q3: What are the known pharmacokinetic properties of this compound?
A3: this compound has known limitations regarding its pharmacokinetic profile, exhibiting poor metabolic stability and moderate brain permeability.[2][5][6] In mice, it has a short plasma half-life of approximately 0.7 hours.[2][6] This is a critical factor to consider when designing experiments, especially those with longer durations. An analog with improved metabolic stability, RTI-122, has since been developed.[2][7]
Q4: Has a radiolabeled version of this compound been developed?
A4: Yes, a tritiated version, [3H]RTI-33, has been synthesized and characterized for use in radioligand binding assays.[4] It has a specific activity of 83.4 Ci/mmol and demonstrates saturable, single-site binding in cell membranes expressing human GPR88.[4]
Troubleshooting Guides
In Vivo Behavioral Studies
Q: My behavioral results with this compound are highly variable between animals. What are the common causes?
A: High variability in behavioral studies can stem from several factors. Consider the following:
-
Compound Stability and Dosing: Due to its poor metabolic stability, the timing of administration relative to behavioral testing is critical.[2][6] Ensure precise, consistent timing for all subjects. Prepare fresh solutions daily and verify accurate dose calculations based on the most recent animal weights.
-
Animal Handling: Stress induced by improper handling can significantly impact behavioral outcomes.[8] Use refined, non-aversive handling methods, such as tunnel or cupped-hand techniques, and ensure all handlers are consistently trained.[8][9] Allow for adequate acclimatization periods.
-
Locomotor Effects: At higher doses (e.g., 30 and 60 mg/kg in mice), this compound can reduce spontaneous locomotor activity.[3][7] This could be misinterpreted as a change in motivation or reward-seeking in certain paradigms. It is crucial to run appropriate control experiments (e.g., open field test) to assess locomotor effects at your dose of interest. The time course of locomotor effects may also be distinct from its effects on other behaviors.[3]
-
Pharmacokinetics: The rapid metabolism of this compound means that its effective concentration in the brain may decline significantly over the course of a long experiment.[2] For behavioral tests lasting several hours, consider that the compound's effects may be more pronounced in the initial phase.[3]
In Vitro Radioligand Binding Assays
Q: I am experiencing high non-specific binding (NSB) in my [3H]RTI-33 binding assay. How can I reduce it?
A: High non-specific binding can obscure your specific signal. Here are potential causes and solutions:
-
Radioligand Concentration: Using a concentration of [3H]RTI-33 that is too high can increase NSB. Ideally, use a concentration at or below the Kd (dissociation constant), which is approximately 85 nM for [3H]RTI-33.[4][10]
-
Blocking Agents: Ensure your assay buffer contains a blocking agent like Bovine Serum Albumin (BSA) to prevent the radioligand from sticking to tubes and plates.
-
Filter Plates: Radioligands can bind to the filter material itself. Pre-soak filter plates with a solution like polyethyleneimine (PEI) to reduce this interaction.[11]
-
Washing Steps: Inadequate washing can leave unbound radioligand on the filters. Optimize the number of washes and the volume of wash buffer to ensure all unbound ligand is removed without causing significant dissociation of specifically bound ligand.
-
Choice of Displacer: To define NSB, use a high concentration of an unlabeled GPR88 ligand. Unlabeled this compound (e.g., at 10 µM) is a suitable choice.[4]
Q: I am not detecting a specific binding signal for [3H]RTI-33.
A: A lack of signal could be due to several issues:
-
Receptor Expression: Confirm that your cell membranes or tissue preparations have a sufficient density (Bmax) of GPR88. The expression level might be too low to detect with the specific activity of your radioligand.[11]
-
Radioligand Integrity: Radioligands can degrade over time. Verify the age and storage conditions of your [3H]RTI-33 stock. If in doubt, perform a quality control check.
-
Assay Conditions: Ensure your incubation time is sufficient to reach equilibrium.[11] Also, check the pH and ionic strength of your assay buffer, as these can influence binding.
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Conditions | Reference |
| Dose | 10 mg/kg | Intraperitoneal (i.p.) | [2][6] |
| Half-life (t1/2) | 0.7 hours | Plasma | [2][6] |
| Clearance (CL) | 352 mL min-1 kg-1 | Plasma | [2][6] |
| Brain/Plasma Ratio | 0.4 | 30 minutes post-injection | [2][6] |
Table 2: In Vitro Potency and Binding Affinity of this compound and its Radioligand
| Compound | Assay | Parameter | Value | System | Reference |
| This compound | cAMP Functional Assay | EC50 | 45 nM | - | [4] |
| This compound | Competition Binding | Ki | 224 nM | PPLS-HA-hGPR88-CHO cell membranes | [4] |
| [3H]RTI-33 | Saturation Binding | Kd | 85 nM | PPLS-HA-hGPR88-CHO cell membranes | [4] |
| [3H]RTI-33 | Saturation Binding | Bmax | 4.5 pmol/mg protein | PPLS-HA-hGPR88-CHO cell membranes | [4] |
Experimental Protocols
Protocol 1: Locomotor Activity Assessment in Mice
This protocol is adapted from studies assessing the effect of this compound on spontaneous locomotion.[3]
-
Animal Acclimatization: House mice in the testing room for at least 1 hour before the experiment begins.
-
Habituation: Place each mouse individually into the center of an open field chamber (e.g., 40 x 40 cm) and allow for a 30-minute habituation period. Record locomotor activity using an automated tracking system.
-
Vehicle Injection: Briefly remove each mouse from the chamber and administer an intraperitoneal (i.p.) injection of the vehicle (0.9% sterile saline). Immediately return the animal to the chamber and record activity for an additional 30-60 minutes.
-
Compound Administration: Following the vehicle period, remove the mouse again and administer an i.p. injection of this compound (e.g., 30 or 60 mg/kg) or vehicle for the control group.
-
Data Acquisition: Immediately return the mouse to the chamber and record locomotor activity (e.g., total distance traveled, rearing frequency) for at least 60 minutes. Analyze data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect.
Protocol 2: Radioligand Saturation Binding Assay with [3H]RTI-33
This protocol is based on the characterization of the GPR88 radioligand [3H]RTI-33.[4]
-
Membrane Preparation: Prepare cell membranes from CHO cells stably expressing human GPR88 (PPLS-HA-hGPR88-CHO).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Reaction Setup:
-
Set up a series of tubes or a 96-well plate.
-
For Total Binding , add increasing concentrations of [3H]RTI-33 (e.g., 0.1 to 450 nM) to tubes containing assay buffer and a fixed amount of membrane protein (e.g., 20-50 µg).
-
For Non-Specific Binding (NSB) , prepare a parallel set of tubes identical to the total binding group, but also add a high concentration of unlabeled this compound (e.g., 10 µM) to displace the specific binding of the radioligand.
-
-
Incubation: Incubate all samples at room temperature for a predetermined time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in 0.5% PEI. Use a cell harvester and wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding by subtracting the NSB counts from the Total Binding counts at each concentration.
-
Plot Specific Binding against the concentration of [3H]RTI-33.
-
Use non-linear regression analysis (one-site binding model) to determine the Kd (dissociation constant) and Bmax (receptor density).
-
Visualizations
Caption: GPR88 receptor signaling pathway upon activation by this compound.
Caption: A typical workflow for an in vivo behavioral experiment.
Caption: A decision tree for troubleshooting high non-specific binding.
References
- 1. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 2. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of the Metabolic Stability of GPR88 Agonist this compound: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 9. Handling and restraint: General principles | NC3Rs [nc3rs.org.uk]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Validating RTI-13951-33 On-Target Effects: A Comparison of Knockout Mice and In Vitro Approaches
For researchers, scientists, and drug development professionals, confirming that a compound's biological effects are mediated through its intended target is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methodologies for validating the on-target effects of RTI-13951-33, a potent and selective agonist for the orphan G protein-coupled receptor 88 (GPR88). We will explore the gold-standard approach using knockout mice and compare it with alternative in vitro functional assays, providing supporting data and detailed experimental protocols.
This compound has emerged as a valuable tool for investigating the physiological roles of GPR88, a receptor predominantly expressed in the striatum and implicated in various neuropsychiatric disorders, including alcohol use disorder.[1][2] Validating that the effects of this compound are indeed mediated by GPR88 is paramount for its development as a therapeutic agent.
Comparison of On-Target Validation Methods: Knockout Mice vs. In Vitro Assays
The most definitive method to confirm the on-target action of a compound is to demonstrate a lack of effect in animals where the target has been genetically removed. However, in vitro assays provide a valuable and often more high-throughput alternative for confirming target engagement and mechanism of action.
| Validation Method | Principle | Advantages | Disadvantages |
| GPR88 Knockout (KO) Mice | The biological effect of this compound is assessed in wild-type (WT) mice and compared to GPR88 KO mice. The absence of the compound's effect in KO mice confirms its on-target activity. | High Physiological Relevance: Provides definitive evidence of on-target effects in a whole-organism context.[1][2] | Time-Consuming and Expensive: Generation and maintenance of knockout mouse colonies are resource-intensive. |
| Unambiguous Target Validation: Directly links the compound's action to the presence of the target protein. | Potential for Developmental Compensation: The absence of a gene from conception can lead to compensatory changes in other signaling pathways. | ||
| In Vitro Functional Assays | |||
| cAMP Measurement Assay | GPR88 couples to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay measures the ability of this compound to reduce cAMP levels in cells expressing GPR88.[3][4] | High-Throughput: Amenable to screening large numbers of compounds. | Lower Physiological Complexity: Does not fully recapitulate the in vivo environment. |
| Mechanistic Insight: Directly confirms the compound's effect on the primary signaling pathway of the target. | Requires Engineered Cell Lines: Dependent on the availability of cell lines stably expressing the target receptor. | ||
| β-Arrestin Recruitment Assay | Measures the recruitment of β-arrestin to the activated GPR88 receptor, a key event in GPCR signaling and desensitization. An agonist like this compound would induce this recruitment. | Pathway-Specific Information: Provides insight into a distinct signaling cascade downstream of receptor activation. | Indirect Measure of Primary Signaling: β-arrestin recruitment is a secondary event to G protein coupling. |
| Amenable to High-Throughput Screening: Can be formatted for automated screening platforms. | Potential for Biased Agonism: A compound may preferentially activate one pathway (e.g., G protein) over another (e.g., β-arrestin). | ||
| Calcium Mobilization Assay | By co-expressing a promiscuous G protein (e.g., Gαqi5), the Gαi-mediated signal of GPR88 can be redirected to the Gαq pathway, leading to an increase in intracellular calcium upon agonist activation. | Robust and Sensitive Signal: Calcium flux assays often have a large signal window. | Artificial Signaling Pathway: Relies on a non-native G protein coupling to elicit a response. |
| High-Throughput Capability: Well-suited for automated screening. | May Not Reflect Physiological Signaling: The redirected pathway may not be relevant to the in vivo mechanism of action. |
Supporting Experimental Data
The on-target effects of this compound have been robustly demonstrated using GPR88 knockout mice in behavioral models of alcohol consumption.
Table 1: Effect of this compound on Alcohol Consumption in Wild-Type and GPR88 KO Mice (Drinking-in-the-Dark Model)
| Genotype | Treatment | Alcohol Intake (g/kg) | Reference |
| Wild-Type | Vehicle | ~3.5 | [1][2] |
| Wild-Type | This compound (30 mg/kg) | ~2.0 | [2] |
| GPR88 KO | Vehicle | ~4.5 | [1] |
| GPR88 KO | This compound (30 mg/kg) | ~4.5 | [1] |
| Indicates a statistically significant reduction compared to vehicle-treated wild-type mice. |
Table 2: Effect of this compound on Alcohol Consumption in Wild-Type and GPR88 KO Mice (Intermittent Access Two-Bottle Choice Model)
| Genotype | Treatment | Alcohol Intake (g/kg/24h) | Reference |
| Wild-Type | Vehicle | ~10 | [1] |
| Wild-Type | This compound | Significantly Reduced | [1] |
| GPR88 KO | Vehicle | ~15 | [1] |
| GPR88 KO | This compound | No Significant Change | [1] |
Visualizing the Pathways and Workflows
To better understand the molecular mechanisms and experimental designs, the following diagrams illustrate the GPR88 signaling pathway, the workflow for validating on-target effects using knockout mice, and a comparison of the validation methodologies.
GPR88 Signaling Pathway
Knockout Mouse Validation Workflow
Comparison of Validation Methods
Experimental Protocols
cAMP Functional Assay
This protocol describes a method to measure the Gαi-mediated inhibition of cAMP production by this compound in a cellular context.
Materials:
-
HEK293 or CHO cells stably expressing human GPR88.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS and selection antibiotic).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (B1673556) (adenylyl cyclase activator).
-
This compound.
-
cAMP detection kit (e.g., HTRF, GloSensor™).
-
384-well white assay plates.
Procedure:
-
Cell Seeding: Seed the GPR88-expressing cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a stock solution of forskolin.
-
Assay: a. Remove the culture medium from the cells and replace it with assay buffer. b. Add the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature. c. Add a fixed concentration of forskolin to all wells to stimulate cAMP production. The optimal concentration should be determined empirically to achieve a robust assay window. d. Incubate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Plot the cAMP signal against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Drinking-in-the-Dark (DID) Mouse Model
This model is used to assess binge-like alcohol drinking behavior.[5][6][7][8]
Animals:
-
Adult male C57BL/6J mice (wild-type) and GPR88 knockout mice on a C57BL/6J background.
-
Mice should be singly housed for at least one week prior to the experiment.
Procedure:
-
Habituation: For several days prior to the experiment, handle the mice and habituate them to the removal of the water bottle and the presence of a sipper tube.
-
DID Procedure: a. Three hours into the dark cycle, remove the water bottle from the home cage. b. Replace it with a bottle containing a 20% (v/v) ethanol (B145695) solution. c. Allow access to the ethanol solution for a 2-hour period on the first three days and for a 4-hour period on the fourth day.
-
Drug Administration: Administer this compound (e.g., 30 mg/kg, intraperitoneally) or vehicle 30 minutes before the start of the ethanol access period.
-
Measurement: Weigh the ethanol bottle before and after the access period to determine the amount of ethanol consumed. Calculate the intake in g/kg of body weight.
-
Data Analysis: Compare the ethanol intake between the different treatment groups and genotypes using appropriate statistical tests (e.g., two-way ANOVA).
Intermittent Access Two-Bottle Choice Mouse Model
This model assesses voluntary alcohol consumption and preference over a longer period.[1][9]
Animals:
-
As described for the DID model.
Procedure:
-
Acclimation: Singly house the mice with two water bottles for one week to acclimate them to the two-bottle setup.
-
Intermittent Access: a. On Mondays, Wednesdays, and Fridays, provide the mice with one bottle of water and one bottle of 20% (v/v) ethanol for 24 hours. b. On Tuesdays, Thursdays, Saturdays, and Sundays, provide two bottles of water. c. Continue this cycle for several weeks until a stable baseline of alcohol consumption is established.
-
Drug Administration: Once a stable baseline is achieved, administer this compound or vehicle daily, 30 minutes before the start of the dark cycle on the days of alcohol access.
-
Measurement: Weigh the water and ethanol bottles daily to determine the 24-hour consumption of each liquid.
-
Data Analysis: Calculate the daily alcohol intake (g/kg) and alcohol preference (volume of ethanol consumed / total volume of liquid consumed). Compare these measures across treatment groups and genotypes.
References
- 1. The GPR88 agonist this compound reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent, Selective, and Brain-Penetrant Small Molecule that Activates the Orphan Receptor GPR88 and Reduces Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. “Drinking in the Dark” (DID): A Simple Mouse Model of Binge-Like Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.3. Drinking in the Dark (DID) Ethanol Self-Administration Procedure [bio-protocol.org]
- 7. Murine Drinking Models in the Development of Pharmacotherapies for Alcoholism: Drinking in the Dark and Two-bottle Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modelling alcohol consumption in rodents using two-bottle choice home cage drinking and optional lickometry-based microstructural analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RTI-13951-33 and Other GPR88 Ligands: Binding Affinity and Functional Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional potency of the novel GPR88 agonist, RTI-13951-33, with other known ligands for the orphan G protein-coupled receptor 88 (GPR88). The data presented is compiled from published experimental findings and aims to offer an objective resource for researchers in neuroscience and pharmacology.
GPR88, predominantly expressed in the striatum, is an emerging therapeutic target for a range of central nervous system disorders, including Parkinson's disease, schizophrenia, and substance use disorders.[1][2] The development of potent and selective ligands for GPR88 is crucial for advancing our understanding of its physiological roles and for the development of novel therapeutics.[2] this compound is a significant tool in this endeavor, being the first potent, selective, and brain-penetrant GPR88 agonist suitable for in vivo studies.[3][4]
Comparative Binding Affinity and Functional Potency
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and other GPR88 agonists. The data is derived from radioligand competition binding assays and in vitro cAMP functional assays.[5]
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Ki/EC50 Ratio | Chemical Family |
| This compound | 224 | 45 | 5.0 | 2-PCCA Analog |
| 2-PCCA | 277 | 74 | 3.7 | 2-PCCA |
| (S,S)-2-PCCA | 487 | 1738 | 0.28 | 2-PCCA Analog |
| 2-AMPP | 219 | 304 | 0.72 | 2-AMPP |
| Compound 4 | 612 | 1900 | 0.32 | 2-AMPP Analog |
| Data sourced from Jin et al. (2021).[5] |
As the data indicates, this compound demonstrates a strong binding affinity and is a potent agonist at the GPR88 receptor.[5] Notably, its Ki/EC50 ratio of 5.0 suggests a degree of receptor reserve, a desirable characteristic for a G-protein coupled receptor (GPCR) agonist.[5] In comparison, while 2-PCCA shows comparable binding affinity, its functional potency is lower than that of this compound.[5] The (S,S)-isomer of 2-PCCA exhibits significantly weaker functional potency despite its moderate binding affinity.[5] The 2-AMPP series of compounds generally show lower binding affinities and functional potencies compared to the 2-PCCA analogs.[5]
Experimental Protocols
The binding affinities presented were determined using a competitive radioligand binding assay with [3H]RTI-33, the radiolabeled version of this compound.[5]
Radioligand Competition Binding Assay
Objective: To determine the binding affinities (Ki) of unlabeled GPR88 ligands by measuring their ability to displace the binding of a radiolabeled ligand ([3H]RTI-33).
Materials:
-
Membrane preparations from PPLS-HA-hGPR88-CHO cells (Chinese Hamster Ovary cells stably expressing human GPR88).[5]
-
[3H]RTI-33 (radioligand) with a specific activity of 83.4 Ci/mmol.[5]
-
Unlabeled competitor ligands (this compound, 2-PCCA, (S,S)-2-PCCA, 2-AMPP, Compound 4).[5]
-
Assay Buffer.
-
Scintillation counter.[6]
Procedure:
-
Incubation: Membrane preparations are incubated in 96-well plates with a fixed concentration of [3H]RTI-33 (approximately 70 nM) and varying concentrations of the unlabeled competitor ligand.[5]
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.[8]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.[5][6]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[6]
-
Scintillation Counting: The radioactivity retained on the filters, which corresponds to the amount of bound [3H]RTI-33, is measured using a scintillation counter.[6]
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of [3H]RTI-33 (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[8]
GPR88 Signaling Pathway
GPR88 is a Gαi/o-coupled receptor.[1] Upon agonist binding, the receptor activates the inhibitory G protein, which in turn inhibits adenylyl cyclase. This leads to a reduction in intracellular cyclic AMP (cAMP) levels.[1][9]
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 5. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. pubs.acs.org [pubs.acs.org]
RTI-13951-33: A Comparative Analysis of Receptor Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding and functional activity of RTI-13951-33, a potent and selective agonist for the orphan G protein-coupled receptor 88 (GPR88). The data presented herein demonstrates the compound's high selectivity for GPR88 with minimal cross-reactivity at other central nervous system (CNS) receptors. This analysis is intended to assist researchers in evaluating this compound as a pharmacological tool for studying GPR88 signaling and its potential as a therapeutic agent.
Overview of this compound
This compound is a synthetic small molecule developed as a selective agonist for GPR88, a Gαi/o-coupled receptor highly expressed in the striatum.[1] Due to the lack of a known endogenous ligand for GPR88, potent and selective agonists like this compound are invaluable tools for elucidating the receptor's physiological functions and its role in various neuropsychiatric disorders.[2][3] Studies have shown that this compound can penetrate the brain and significantly reduces alcohol intake and preference in animal models, an effect that is absent in GPR88 knockout mice, confirming its GPR88-mediated action.[1][4][5]
Quantitative Comparison of Receptor Activity
The selectivity of this compound for GPR88 has been established through extensive screening against a broad panel of CNS targets. The following tables summarize the quantitative data from various in vitro assays, comparing its activity at GPR88 with other relevant compounds and its lack of activity at other receptors.
Table 1: GPR88 Binding Affinity and Functional Potency Comparison
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Assay Type |
| This compound | 224 | 25 - 45 | cAMP Functional Assay |
| This compound | - | 535 | [35S]GTPγS Binding Assay |
| 2-PCCA | 277 | 74 | cAMP Functional Assay |
| RTI-122 | - | 11 | cAMP Functional Assay |
| RTI-122 | - | 12 | [35S]GTPγS Binding Assay |
Data compiled from multiple sources.[1][2][3]
Table 2: Cross-reactivity Profile of this compound
| Receptor/Target Class | Number of Targets Screened | Observed Activity |
| GPCRs | >60 (combined panels) | No significant binding or activity |
| Ion Channels | Included in screening panels | No significant binding or activity |
| Neurotransmitter Transporters | Included in screening panels | No significant binding or activity |
Screening was performed at Eurofins Panlabs and the NIMH Psychoactive Drug Screening Program, which showed no significant off-target activity.[1][6]
Experimental Methodologies
The data presented in this guide were generated using standard and well-validated in vitro pharmacological assays. The following are detailed descriptions of the key experimental protocols employed.
Radioligand Binding Assays
Competition binding assays were utilized to determine the binding affinity (Ki) of unlabeled this compound for GPR88.
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing human GPR88 (PPLS-HA-hGPR88-CHO).[1]
-
Radioligand: [3H]RTI-33, the radiolabeled version of this compound, was used as the competing ligand.[1]
-
Assay Protocol: A constant concentration of [3H]RTI-33 was incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor compound (e.g., this compound).
-
Detection: Following incubation, the bound and free radioligand were separated by rapid filtration. The amount of bound radioactivity was quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.
cAMP Functional Assays
Cyclic AMP (cAMP) functional assays were performed to measure the agonist activity of this compound at the Gαi/o-coupled GPR88 receptor.
-
Cell Culture: CHO cells stably expressing GPR88 were cultured and seeded in assay plates.
-
Assay Protocol: Cells were pre-treated with forskolin (B1673556) to stimulate adenylate cyclase and elevate intracellular cAMP levels. Subsequently, cells were treated with varying concentrations of this compound.
-
Mechanism: As a Gαi/o-coupled receptor agonist, this compound activates GPR88, leading to the inhibition of adenylate cyclase and a subsequent decrease in forskolin-stimulated cAMP production.
-
Detection: The intracellular cAMP levels were measured using a competitive immunoassay, often employing luminescence or fluorescence detection.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal inhibition of cAMP production (EC50) was calculated from the dose-response curve.[1][2]
[35S]GTPγS Binding Assays
This functional assay measures the activation of G proteins by an agonist at the receptor of interest.
-
Membrane Preparation: Membranes were prepared from mouse striatum, a brain region with high GPR88 expression.[1]
-
Assay Protocol: Membranes were incubated with a fixed concentration of [35S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of this compound.
-
Mechanism: Agonist binding to GPR88 promotes the exchange of GDP for GTP on the α-subunit of the G protein. The binding of [35S]GTPγS provides a direct measure of G protein activation.
-
Detection: The amount of [35S]GTPγS bound to the G proteins was quantified by liquid scintillation counting after separation of bound and free radioligand.
-
Data Analysis: The EC50 value, representing the concentration of this compound that stimulates 50% of the maximal [35S]GTPγS binding, was determined.[1] To confirm specificity, assays were also run using membranes from GPR88 knockout mice, which showed no stimulation of binding.[1]
Visualizing Pathways and Workflows
The following diagrams illustrate the signaling pathway of GPR88 and the general experimental workflow for assessing compound selectivity.
References
- 1. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 3. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The GPR88 agonist this compound reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Preclinical Showdown: RTI-13951-33 and Naltrexone in the Battle Against Alcohol Use Disorder
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the novel GPR88 agonist RTI-13951-33 and the established opioid receptor antagonist naltrexone (B1662487) for the treatment of Alcohol Use Disorder (AUD) in preclinical models. While direct head-to-head comparative studies are not yet available, this document synthesizes existing data from separate preclinical trials to provide a comprehensive overview of their respective efficacies, mechanisms of action, and the experimental protocols used for their evaluation.
At a Glance: this compound vs. Naltrexone
| Feature | This compound | Naltrexone |
| Primary Mechanism | GPR88 Receptor Agonist | Opioid Receptor Antagonist (primarily μ-opioid) |
| Effect on Alcohol Intake | Reduces voluntary, binge-like, and self-administered alcohol intake.[1][2] | Reduces alcohol intake in various models.[3][4] |
| Effect on Alcohol Seeking | Reduces motivation for alcohol and alcohol-reward seeking.[1][2] | Can reduce alcohol seeking behavior. |
| Selectivity | Does not appear to affect sucrose (B13894) self-administration, suggesting selectivity for alcohol reward pathways.[5] | May also reduce consumption of other rewarding substances like sucrose and saccharin (B28170).[6] |
| Administration Route in Studies | Intraperitoneal (i.p.) | Intraperitoneal (i.p.), Subcutaneous (s.c.) |
| Effective Dose Range (Mice) | ~30 mg/kg (i.p.) for reducing voluntary and binge-like drinking.[1] | 0.5 - 16.0 mg/kg (i.p.) for reducing ethanol (B145695) intake. |
| Effective Dose Range (Rats) | 10 and 20 mg/kg (i.p.) for reducing alcohol self-administration.[5] | 3 mg/kg and higher (i.p.), 0.1 mg/kg and higher (s.c.) for reducing ethanol self-administration.[3][4] |
Disclaimer: The data presented is collated from separate studies and not from a direct, head-to-head comparison. Variations in experimental design and conditions should be considered when interpreting these findings.
Delving into the Mechanisms: Two Distinct Pathways to Reducing Alcohol Consumption
The distinct mechanisms of action of this compound and naltrexone form the basis of their therapeutic potential in AUD.
This compound: A Novel Approach Targeting the GPR88 Receptor
This compound is a potent and selective agonist for the G protein-coupled receptor 88 (GPR88).[7] GPR88 is highly expressed in the striatum, a brain region critically involved in reward, motivation, and habit formation. By activating GPR88, this compound is thought to modulate downstream signaling pathways that ultimately lead to a reduction in the rewarding effects of alcohol and the motivation to consume it.[1][8]
Naltrexone: Blocking the Opioid Pathway of Alcohol Reward
Naltrexone is a well-established opioid receptor antagonist with a higher affinity for the μ-opioid receptor.[9] Alcohol consumption leads to the release of endogenous opioids (endorphins), which in turn activate opioid receptors in the brain's reward circuitry.[10] This activation contributes to the pleasurable and reinforcing effects of alcohol. Naltrexone competitively blocks these opioid receptors, thereby dampening the rewarding cascade and reducing the desire to drink.[9][10]
Head-to-Head on the Benchtop: A Look at the Experimental Data
The following tables summarize key quantitative findings from preclinical studies on this compound and naltrexone.
Table 1: Efficacy of this compound in Rodent Models of AUD
| Experimental Model | Species | Dose (i.p.) | Key Findings | Reference |
| Intermittent-Access Two-Bottle Choice | Mouse (C57BL/6J) | 30 mg/kg | Significantly reduced excessive voluntary alcohol drinking without affecting water intake. | [1][2] |
| Drinking-in-the-Dark | Mouse (C57BL/6J) | 30 mg/kg | Significantly reduced binge-like alcohol drinking. | [1][2] |
| Alcohol Self-Administration | Rat | 10 and 20 mg/kg | Dose-dependently reduced alcohol self-administration and intake without affecting locomotion or sucrose self-administration. | [5] |
| Alcohol Self-Administration | Mouse (C57BL/6J) | 30 mg/kg | Decreased the number of nose-pokes for alcohol, suggesting reduced motivation. | [1][2] |
| Conditioned Place Preference | Mouse | 30 mg/kg | Reduced the expression of conditioned place preference to alcohol, indicating a reduction in alcohol-reward seeking. | [1][2] |
Table 2: Efficacy of Naltrexone in Rodent Models of AUD
| Experimental Model | Species | Dose | Key Findings | Reference |
| Two-Bottle Choice | Mouse | 45 - 75 mg/kg (i.p.) | Significantly reduced alcohol intake and preference during the dark cycle. | [11] |
| Drinking-in-the-Dark | Mouse (C57BL/6J) | 0.5, 1, or 2 mg/kg (i.p.) | Dose-dependently decreased ethanol drinking without affecting water or sugar water consumption. | [12][13] |
| Alcohol Self-Administration | Rat | 1, 3, 10, and 30 mg/kg (i.p.) | Significantly reduced ethanol self-administration at 3 mg/kg and higher. | [3][4] |
| Alcohol Self-Administration | Rat | 0.03, 0.1, 0.3, and 1 mg/kg (s.c.) | Significantly reduced ethanol self-administration at 0.1 mg/kg and higher; subcutaneous administration was found to be more potent than intraperitoneal. | [3][4] |
| Alcohol Self-Administration | Rat (Alcohol-Preferring) | 1, 5, or 10 mg/kg (s.c.) | Reduced responses on the ethanol lever. | [14] |
Under the Microscope: Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to evaluate this compound and naltrexone.
This compound Experimental Protocols
-
Intermittent-Access Two-Bottle Choice (IA2BC):
-
Animals: Male C57BL/6J mice.[1]
-
Procedure: Mice were single-housed and given 24-hour access to two bottles, one containing 20% alcohol and the other water, on Mondays, Wednesdays, and Fridays for several weeks to establish a baseline of high alcohol consumption.[1][8]
-
Drug Administration: this compound (30 mg/kg, i.p.) or saline was administered 30 minutes before the start of a 24-hour drinking session.[1]
-
Measures: Alcohol and water intake (g/kg) were measured.[1]
-
-
Drinking-in-the-Dark (DID):
-
Animals: Male C57BL/6J mice.[1]
-
Procedure: Mice were given access to a single bottle of 20% alcohol for a 2-4 hour period during the beginning of their dark cycle, when they are most active.[1][15]
-
Drug Administration: this compound (30 mg/kg, i.p.) or saline was administered 30 minutes to 1 hour before the drinking session.[1][15]
-
-
Alcohol Self-Administration (Operant Conditioning):
-
Animals: Rats.[5]
-
Procedure: Rats were trained to press a lever to receive a sweetened alcohol solution (e.g., 10% ethanol in 0.1% saccharin) in daily sessions.[3]
-
Drug Administration: Various doses of this compound (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle were administered before the self-administration session.[5]
-
Measures: The number of lever presses and the amount of alcohol consumed were recorded. Locomotor activity was also monitored to assess for non-specific sedative effects.[5]
-
Naltrexone Experimental Protocols
-
Two-Bottle Choice:
-
Animals: Mice.[11]
-
Procedure: Similar to the IA2BC model, mice were given a choice between a bottle of alcohol and a bottle of water. The duration of access and alcohol concentrations varied between studies.[11]
-
Drug Administration: Naltrexone was administered at various doses (e.g., 1 to 75 mg/kg, i.p.) prior to the drinking session.[11]
-
Measures: Alcohol and water intake, and preference for alcohol were calculated.[11]
-
-
Drinking-in-the-Dark (DID):
-
Alcohol Self-Administration (Operant Conditioning):
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the efficacy of two compounds in a preclinical AUD model, based on the methodologies described in the literature.
Conclusion and Future Directions
Both this compound and naltrexone demonstrate efficacy in reducing alcohol consumption in preclinical models of AUD, albeit through different mechanisms of action. This compound, with its novel GPR88 agonist activity, presents a promising new therapeutic target. A key advantage suggested by initial studies is its potential selectivity for alcohol reward over natural rewards. Naltrexone, a clinically approved medication, has a well-documented, though modest, efficacy.
The lack of direct comparative studies is a significant gap in the current understanding. Future research should prioritize head-to-head comparisons of this compound and naltrexone in the same animal models and under identical experimental conditions. Such studies will be crucial for determining their relative potencies, efficacies, and potential for side effects, ultimately informing the development of more effective pharmacotherapies for Alcohol Use Disorder.
References
- 1. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GPR88 agonist this compound reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potency of naltrexone to reduce ethanol self-administration in rats is greater for subcutaneous versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potency of naltrexone to reduce ethanol self-administration in rats is greater for subcutaneous versus intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent, Selective, and Brain-Penetrant Small Molecule that Activates the Orphan Receptor GPR88 and Reduces Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of naltrexone on alcohol, sucrose, and saccharin binge-like drinking in C57BL/6J mice: a study with a multiple bottle choice procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 8. researchgate.net [researchgate.net]
- 9. drugs.com [drugs.com]
- 10. getnaltrexone.com [getnaltrexone.com]
- 11. The efficacy of (+)-Naltrexone on alcohol preference and seeking behaviour is dependent on light-cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute effects of naltrexone and GBR 12909 on ethanol drinking-in-the-dark in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rhodeslab.beckman.illinois.edu [rhodeslab.beckman.illinois.edu]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Potency of GPR88 Agonists
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 88 (GPR88), an orphan receptor predominantly expressed in the striatum, has emerged as a significant therapeutic target for a range of central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, and substance use disorders.[1] The development of potent and selective agonists for GPR88 is a key step in understanding its physiological roles and advancing new therapeutic strategies. This guide provides an objective comparison of the in vitro potency of several known GPR88 agonists, supported by experimental data and detailed methodologies.
GPR88 Signaling Pathway
GPR88 primarily couples to the Gαi/o family of G proteins.[2][3] Upon activation by an agonist, GPR88 triggers a signaling cascade that inhibits adenylyl cyclase. This leads to a reduction in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA) and influences neuronal excitability.[2][3]
References
Head-to-Head Comparison of GPR88 Agonists: RTI-13951-33 and RTI-122
A detailed analysis for researchers and drug development professionals.
This guide provides a comprehensive comparison of the first-generation GPR88 agonist, RTI-13951-33, and its structurally related analogue, RTI-122. Both compounds are potent and selective agonists of the orphan G protein-coupled receptor 88 (GPR88), a promising therapeutic target for neuropsychiatric disorders, including alcohol use disorder. This comparison focuses on their pharmacological profiles, pharmacokinetic properties, and efficacy in preclinical models, supported by experimental data and detailed methodologies.
Pharmacological and Pharmacokinetic Profile
RTI-122 was developed as a next-generation compound to improve upon the metabolic stability and brain permeability of this compound. The following tables summarize the key quantitative data comparing the two analogues.
Table 1: In Vitro Potency
| Compound | Assay | EC50 (nM) |
| This compound | cAMP Functional Assay | 45[1] |
| RTI-122 | cAMP Functional Assay | 11[2][3][4] |
Table 2: Pharmacokinetic Properties in Mice
| Compound | Half-life (t1/2) | Brain/Plasma Ratio |
| This compound | 0.7 hours[3] | 0.4[3] |
| RTI-122 | 5.8 hours[2][3][4] | >1[2][3][4] |
Table 3: In Vivo Efficacy in a Mouse Model of Binge-Like Alcohol Drinking
| Compound | Dose | Effect on Alcohol Intake |
| This compound | 30 mg/kg | Significant reduction[3] |
| RTI-122 | 10 mg/kg | Significant reduction (comparable to 30 mg/kg of this compound)[3] |
GPR88 Signaling Pathway
Activation of GPR88 by agonists such as this compound and RTI-122 initiates a signaling cascade that is primarily coupled to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] This inhibitory effect on neuronal signaling is believed to underlie the therapeutic potential of GPR88 agonists.
Caption: GPR88 agonist signaling pathway.
Experimental Protocols
cAMP Functional Assay
The potency of the GPR88 agonists was determined using a cyclic AMP (cAMP) functional assay. This assay measures the ability of a compound to inhibit the production of cAMP, which is a downstream effector of GPR88 signaling.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GPR88 (PPLS-HA-hGPR88-CHO) were used.[1]
-
Assay Procedure:
-
Cells were plated in 96-well plates and incubated overnight.
-
The cells were then treated with various concentrations of the test compounds (this compound or RTI-122).
-
Forskolin was added to stimulate adenylyl cyclase and induce cAMP production.
-
The level of intracellular cAMP was measured using a commercially available cAMP assay kit.
-
-
Data Analysis: The concentration-response curves were generated, and the EC50 values (the concentration of the agonist that produces 50% of the maximal response) were calculated.
Pharmacokinetic Studies in Mice
Pharmacokinetic studies were conducted in mice to determine the half-life and brain penetration of the compounds.
-
Animal Model: Male C57BL/6J mice were used for these studies.
-
Drug Administration: this compound (10 mg/kg) or RTI-122 (10 mg/kg) was administered via intraperitoneal (i.p.) injection.[3]
-
Sample Collection: At various time points after drug administration, blood and brain tissue samples were collected.
-
Bioanalysis: The concentrations of the compounds in plasma and brain homogenates were determined using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters, including half-life (t1/2) and the brain-to-plasma concentration ratio, were calculated.
Drinking-in-the-Dark (DID) Mouse Model of Binge-Like Alcohol Intake
This behavioral model was used to assess the in vivo efficacy of the GPR88 agonists in reducing alcohol consumption.
-
Animal Model: Male C57BL/6J mice were used.
-
Procedure:
-
Mice were singly housed and given access to two bottles, one with water and one with an alcohol solution (20% v/v), for a limited period (e.g., 2-4 hours) during the dark phase of their light cycle.[3]
-
This procedure was repeated for several days to establish a stable baseline of alcohol intake.
-
-
Drug Treatment: On the test day, mice were pretreated with either vehicle, this compound (30 mg/kg, i.p.), or RTI-122 (10 mg/kg, i.p.) before the alcohol access period.[3]
-
Measurement: The amount of alcohol and water consumed was measured at the end of the session.
-
Data Analysis: The effect of the drug treatment on alcohol intake was compared to the vehicle-treated control group.
Experimental Workflow
The following diagram illustrates the general workflow for the preclinical evaluation of this compound and its analogues.
Caption: Preclinical evaluation workflow.
Conclusion
The head-to-head comparison reveals that RTI-122 represents a significant improvement over this compound as a GPR88 agonist. RTI-122 demonstrates enhanced in vitro potency, and more importantly, a substantially improved pharmacokinetic profile with a longer half-life and superior brain penetration.[2][3][4] This translates to greater in vivo efficacy, as evidenced by its ability to reduce binge-like alcohol consumption in mice at a lower dose compared to this compound.[3] These findings position RTI-122 as a more promising lead compound for the development of novel therapeutics targeting GPR88 for the treatment of alcohol use disorder and other neuropsychiatric conditions.
References
- 1. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of the Metabolic Stability of GPR88 Agonist this compound: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Confirming GPR88-Specific Effects of RTI-13951-33 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the GPR88 agonist RTI-13951-33 with alternative compounds, supported by experimental data, to confirm its GPR88-specific effects in vivo. The information is intended to assist researchers in designing and interpreting experiments aimed at understanding the function of the orphan G protein-coupled receptor, GPR88.
Introduction to GPR88 and this compound
GPR88 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum, a key brain region involved in motor control, reward, and cognition.[1] Its restricted expression pattern has made it an attractive therapeutic target for neuropsychiatric disorders. This compound is a potent and selective synthetic agonist developed to probe the in vivo functions of GPR88.[2][3][4] Studies have demonstrated its brain penetrance and efficacy in animal models, particularly those related to alcohol use disorder.[3][4][5] A critical aspect of utilizing this compound as a research tool is the confirmation that its observed in vivo effects are specifically mediated by GPR88. This guide outlines the evidence for this specificity and compares this compound with other GPR88 modulators.
GPR88 Signaling Pathway
GPR88 couples to inhibitory Gαi/o proteins.[6] Activation of GPR88 by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] This signaling cascade ultimately modulates neuronal excitability. There is also evidence suggesting that GPR88 can functionally interact with and blunt the signaling of other GPCRs, such as opioid receptors.[7][8]
Comparison of GPR88 Agonists
The development of selective GPR88 agonists has been crucial for elucidating the receptor's function. This compound is a key compound in this effort, but other molecules have also been synthesized and characterized.
| Compound | In Vitro Potency (EC50, cAMP assay) | In Vivo Efficacy | Key Characteristics |
| This compound | 25 nM[2][3] | Reduces alcohol intake and seeking in rodents.[3][4][5] | Brain-penetrant, selective, but has poor metabolic stability (half-life of 0.7h in mice).[9] |
| 2-PCCA | 116 nM[1] | Limited in vivo use. | Precursor to this compound with poor brain permeability.[9] |
| RTI-122 | 11 nM[9][10] | More effective than this compound in reducing binge-like alcohol drinking in mice.[9][10] | Improved metabolic stability (half-life of 5.8h in mice) and brain permeability compared to this compound.[9][10][11] |
Confirming GPR88-Specific Effects of this compound In Vivo
The most definitive method to confirm that the in vivo effects of this compound are mediated by GPR88 is through the use of GPR88 knockout (KO) mice. Studies have consistently shown that the behavioral effects of this compound are absent in mice lacking the GPR88 receptor.
Experimental Workflow for In Vivo Specificity Testing
Behavioral Phenotype of GPR88 Knockout Mice
GPR88 KO mice exhibit a distinct behavioral phenotype that provides a baseline for understanding the receptor's function. These mice often show:
-
Motor deficits and hyperactivity .
-
Improved spatial learning .
-
Low anxiety-like behavior .[12]
-
Increased motivational drive .[13]
The observation that this compound can reverse or modulate some of these behaviors in wild-type mice, but not in KO mice, further strengthens the evidence for its GPR88-specific action.
Experimental Protocols
Detailed methodologies for key in vivo experiments used to characterize the effects of this compound are provided below.
Two-Bottle Choice Test for Alcohol Consumption
This paradigm assesses voluntary alcohol consumption and preference.
-
Animals: Adult male and female C57BL/6J mice are commonly used due to their propensity to voluntarily consume alcohol. Both wild-type and GPR88 KO mice are required for specificity testing.
-
Housing: Mice are individually housed to accurately measure individual fluid intake.
-
Procedure:
-
Habituation: For one week, mice are given two bottles of water to acclimate them to the two-bottle setup.
-
Alcohol Access: One water bottle is replaced with a bottle containing an ethanol (B145695) solution (e.g., 15-20% v/v).[14] The position of the ethanol and water bottles is alternated daily to control for side preference.
-
Measurement: Fluid consumption from both bottles is measured daily by weighing the bottles. Mouse body weight is also recorded to calculate alcohol intake in g/kg.
-
Drug Administration: Once a stable baseline of alcohol consumption is established, mice are administered this compound (e.g., 10-30 mg/kg, i.p.) or vehicle prior to the presentation of the alcohol and water bottles.
-
-
Data Analysis: Alcohol intake (g/kg), water intake (ml), and alcohol preference (volume of alcohol consumed / total volume of fluid consumed) are calculated and compared between treatment groups and genotypes.
Drinking-in-the-Dark (DID) Paradigm for Binge-Like Alcohol Consumption
This model is used to induce high levels of voluntary alcohol consumption in a short period, mimicking binge drinking.
-
Animals and Housing: Similar to the two-bottle choice test.
-
Procedure:
-
Light Cycle: Mice are maintained on a standard 12:12 hour light:dark cycle.
-
Limited Access: Three hours into the dark cycle, the water bottle is replaced with a single bottle of 20% (v/v) ethanol for a limited period (typically 2-4 hours).[15][16][17][18][19]
-
Measurement: Ethanol consumption is measured at the end of the access period.
-
Drug Administration: On test days, this compound or vehicle is administered prior to the ethanol access period.
-
-
Data Analysis: The amount of ethanol consumed (g/kg) is compared between groups.
Conditioned Place Preference (CPP) for Alcohol-Seeking Behavior
CPP is a model used to assess the rewarding and motivational properties of a drug.
-
Apparatus: A multi-compartment chamber where each compartment has distinct visual and tactile cues.
-
Procedure:
-
Pre-Conditioning (Habituation): Mice are allowed to freely explore all compartments of the apparatus to determine any baseline preference for a particular compartment.
-
Conditioning: This phase consists of several days of conditioning sessions. On alternating days, mice are injected with either ethanol (e.g., 2 g/kg, i.p.) and confined to one compartment, or with saline and confined to the other compartment.[1][20][21][22][23]
-
Post-Conditioning (Test): After the conditioning phase, mice are placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded.
-
Drug Administration: To test the effect of this compound on the expression of alcohol-induced CPP, the compound is administered before the post-conditioning test.
-
-
Data Analysis: A preference score is calculated as the time spent in the drug-paired compartment minus the time spent in the saline-paired compartment. An increase in this score from pre- to post-conditioning indicates a rewarding effect of the drug.
Conclusion
The GPR88 agonist this compound is a valuable pharmacological tool for investigating the in vivo functions of its target receptor. The GPR88-specificity of its effects is strongly supported by studies utilizing GPR88 knockout mice, where the behavioral actions of this compound are abolished. While this compound has proven effective, newer analogs such as RTI-122 with improved pharmacokinetic profiles offer enhanced tools for future research.[9][10][11] The experimental protocols detailed in this guide provide a framework for researchers to rigorously assess the GPR88-mediated effects of these compounds and further unravel the role of this orphan receptor in health and disease.
References
- 1. Frontiers | Distinct behavioral phenotypes in ethanol-induced place preference are associated with different extinction and reinstatement but not behavioral sensitization responses [frontiersin.org]
- 2. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 3. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The GPR88 agonist this compound reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement of the Metabolic Stability of GPR88 Agonist this compound: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mice lacking GPR88 show motor deficit, improved spatial learning and low anxiety reversed by delta opioid antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Chronic Intermittent Ethanol Vapor Exposure Paired with Two-Bottle Choice to Model Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using Drinking in the Dark to model prenatal binge-like exposure to ethanol in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drinking-in-the-Dark (DID) Paradigm [bio-protocol.org]
- 17. Murine Drinking Models in the Development of Pharmacotherapies for Alcoholism: Drinking in the Dark and Two-bottle Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Murine Drinking Models in the Development of Pharmacotherapies for Alcoholism: Drinking in the Dark and Two-bottle Choice [jove.com]
- 19. researchgate.net [researchgate.net]
- 20. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Varied Uses of Conditioned Place Preference in Behavioral Neuroscience Research: An Investigation of Alcohol Administration in Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
Safety Operating Guide
Essential Safety and Disposal Protocol for RTI-13951-33
For researchers, scientists, and drug development professionals, the proper management and disposal of investigational compounds like RTI-13951-33 are critical for maintaining laboratory safety and ensuring environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat the substance as hazardous waste. The following guide provides a comprehensive, step-by-step procedure for its safe handling and disposal.
Chemical and Physical Properties
A summary of the known properties of this compound is crucial for safe handling and for providing necessary information to your institution's Environmental Health and Safety (EHS) department.
| Property | Data |
| Chemical Name | This compound |
| Molecular Formula | C₂₈H₃₅Cl₂N₃O₃[1] |
| Molecular Weight | 532.50 g/mol [1] |
| Appearance | Solid, white to light yellow[2] |
| Solubility | In Vitro: Soluble in DMSO (50 mg/mL) and water (50 mg/mL) with sonication.[2] In Vivo: Can be dissolved in saline or formulations containing DMSO, PEG300, Tween-80, and saline.[1][3] |
| Chemical Class | Nitrogen-containing heterocyclic compound.[4][5][6] |
| Known Activity | Potent and selective GPR88 agonist.[2] |
| Storage | Store at -20°C, sealed and away from moisture.[1] |
Experimental Protocol: Waste Disposal Workflow
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials. This workflow is designed to comply with general laboratory safety standards and hazardous waste regulations.
1. Initial Assessment and Personal Protective Equipment (PPE)
-
Hazard Evaluation: Due to the lack of specific toxicity data, assume this compound is toxic, handle with care.
-
PPE Requirement: Always wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound in solid form or in solution.
2. Waste Segregation and Containment
-
Unused or Expired Compound:
-
Do not dispose of solid this compound in the regular trash.
-
Place the original vial or a securely sealed container with the unused compound into a designated hazardous waste container.
-
-
Liquid Waste (Solutions):
-
Contaminated Labware:
-
Dispose of all materials that have come into contact with this compound (e.g., pipette tips, gloves, weigh boats, bench paper) as hazardous chemical waste.[10]
-
Collect these materials in a designated, clearly labeled, and sealed container or bag.
-
3. Hazardous Waste Labeling
-
Immediate Labeling: As soon as waste is generated, label the container clearly.[7]
-
Required Information: The label must include:
-
The words "Hazardous Waste"[7]
-
The full chemical name: "this compound"
-
If in solution, list all components with their approximate percentages (e.g., "this compound in DMSO/Saline 10%/90%").
-
The date of waste generation.
-
4. Storage of Hazardous Waste
-
Designated Area: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[11]
-
Safe Storage Practices: The SAA should be at or near the point of waste generation, and the waste should be stored away from incompatible materials.[11][12] Ensure containers are securely closed except when adding waste.
5. Arranging for Disposal
-
Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from the Environmental Health and Safety (EHS) department.[7]
-
Provide Information: Be prepared to provide all known information about this compound to the EHS personnel.
-
Record Keeping: Maintain a log of the generated waste, including the chemical name, quantity, and date of generation, as this is a standard laboratory practice and may be required for regulatory compliance.[7]
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.
Caption: Decision process for handling this compound waste.
Caption: Procedural workflow for this compound disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IJMS | Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications [mdpi.com]
- 5. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. vumc.org [vumc.org]
- 9. acs.org [acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. danielshealth.com [danielshealth.com]
Safe Handling of RTI-13951-33: A Guide for Laboratory Professionals
Disclaimer: As of the compilation of this document, a specific Safety Data Sheet (SDS) for RTI-13951-33 is not publicly available. This guidance is therefore based on established best practices for handling novel or uncharacterized research chemicals. Researchers must conduct a thorough risk assessment before beginning any work with this compound.[1][2][3][4][5][6] It is imperative to treat all substances of unknown toxicity as potentially hazardous.[3]
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. The following procedural guidance is designed to minimize risk and ensure a safe laboratory environment.
Risk Assessment and Pre-Experiment Preparation
Before handling this compound, a comprehensive risk assessment is mandatory.[4][5][6] This should involve a thorough evaluation of the planned procedures and the potential hazards associated with the compound.
Procedural Steps:
-
Information Gathering: Consult all available literature and supplier information regarding this compound to understand its known properties.
-
Hazard Identification: In the absence of specific data, assume the compound may be toxic, irritant, or sensitizing.[3][4] Consider all potential routes of exposure, including inhalation, skin contact, and ingestion.[4][6]
-
Exposure Control: Determine the necessary engineering controls (e.g., fume hood) and personal protective equipment (PPE) to minimize exposure.[3][7]
-
Emergency Procedures: Establish clear protocols for spills, accidental exposures, and waste disposal before commencing any experimental work.[2][3] Ensure that all personnel are familiar with the location and use of emergency equipment.[3]
-
Designated Area: Designate a specific area within the laboratory for the handling and storage of this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards.[8][9][10][11]
| PPE Category | Item | Specifications and Use |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn at all times and kept fully buttoned to protect skin and clothing from potential splashes.[9][11] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common minimum standard.[8][11] Consider double-gloving for added protection.[8] Gloves should be inspected before use and changed immediately upon contamination.[7] |
| Eye and Face Protection | Safety Goggles or Glasses | ANSI Z87.1 approved safety glasses with side shields are the minimum requirement.[8][9][10] In cases of a splash hazard, a face shield should be worn in addition to safety goggles.[8][9][11] |
| Foot Protection | Closed-Toe Shoes | Shoes must cover the entire foot to protect against spills and falling objects.[8][9][11] |
| Respiratory Protection | Respirator | The need for respiratory protection should be determined by the risk assessment, especially when working with powders or creating aerosols.[11] If required, use a NIOSH-approved respirator. |
Handling and Experimental Procedures
Adherence to standard operating procedures is critical to minimize the risk of exposure during the handling of this compound.
Procedural Steps:
-
Work in a Controlled Environment: All handling of this compound, especially when in powdered form or when preparing solutions, should be conducted in a certified chemical fume hood to prevent inhalation of the substance.[12]
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[7] Wash hands thoroughly after handling the compound, even if gloves were worn.[7]
-
Accurate Measurement: Use appropriate and calibrated equipment for all measurements to avoid spills and unnecessary waste.
-
Labeling: All containers holding this compound must be clearly labeled with the compound name, concentration, date, and any known hazards.[1][12]
Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory environment and complying with regulations.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure containers are tightly sealed to prevent leakage or contamination.
-
Follow any specific storage temperature recommendations provided by the supplier.
Disposal:
-
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Dispose of contaminated sharps, labware, and unused compound in accordance with institutional and local environmental regulations.[1][2] Never pour chemical waste down the drain.[2]
-
Maintain a log of all disposed waste.
Diagrams
Caption: Workflow for the safe handling of this compound.
References
- 1. quora.com [quora.com]
- 2. globalchemsdepot.com [globalchemsdepot.com]
- 3. General Chemical Safety Guidelines [blink.ucsd.edu]
- 4. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 5. Hazard and risk assessment of chemicals - Kemikalieinspektionen [kemi.se]
- 6. Risk Assessment - Health and Safety Authority [hsa.ie]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Personal Protective Equipment (PPE) | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]
- 10. PPE Minimum Standards | Environmental Health & Safety [ehs.missouri.edu]
- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
